3,5-dibromo-N-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLYCUFAIGAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Profiling of 3,5-Dibromo-N-methylpyridin-2-amine: Molecular Weight, Formula, and Analytical Characterization
Executive Summary
3,5-dibromo-N-methylpyridin-2-amine (CAS No. 858839-25-5) is a highly versatile halogenated N-heterocycle frequently utilized as a bifunctional scaffold in early-stage drug discovery and advanced materials synthesis. Its unique substitution pattern—a secondary amine at the C2 position flanked by two bromine atoms at the C3 and C5 positions—imparts specific electronic, steric, and reactive properties. This technical whitepaper provides a rigorous breakdown of its physicochemical properties, analytical validation protocols, and downstream synthetic utility.
Physicochemical Properties and Structural Logic
The molecular formula of this compound is C6H6Br2N2 (1)[1].
To understand its behavior in solution and in vacuo, we must deconstruct its molecular weight (MW) calculation based on standard atomic weights:
-
Carbon (C): 6 × 12.011 = 72.066 g/mol
-
Hydrogen (H): 6 × 1.008 = 6.048 g/mol
-
Bromine (Br): 2 × 79.904 = 159.808 g/mol
-
Nitrogen (N): 2 × 14.007 = 28.014 g/mol
-
Total Molecular Weight: 265.936 g/mol
Table 1: Fundamental Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 858839-25-5 |
| Molecular Formula | C6H6Br2N2 |
| Average Molecular Weight | 265.94 g/mol |
| Monoisotopic Mass | 263.890 Da (based on 12C, 1H, 79Br, 14N) |
| SMILES String | CNc1ncc(Br)cc1Br |
The structural logic of this molecule dictates its application. The N-methyl group acts as a hydrogen bond donor and steric modulator, while the electron-withdrawing bromine atoms lower the pKa of the pyridine nitrogen, altering its basicity, lipophilicity, and metabolic stability.
Structural logic mapping of this compound substituents to chemical behavior.
Analytical Characterization: Validating Formula and Mass via LC-MS/MS
When validating the identity of this compound, high-resolution mass spectrometry (HRMS) is the gold standard. The presence of two bromine atoms provides a highly diagnostic isotopic signature. Bromine naturally exists as two stable isotopes,
Causality in Mass Spectrometry: Because the molecule contains two bromine atoms, the probability distribution of these isotopes results in a characteristic 1:2:1 triplet in the mass spectrum (2)[2]. This is a self-validating feature; if the 1:2:1 ratio is absent, the structural integrity of the dibromo moiety has been compromised.
-
M (Both
): m/z ~264.9 -
M+2 (One
, One ): m/z ~266.9 (Base peak, ~100% relative abundance) -
M+4 (Both
): m/z ~268.9
Protocol: UHPLC-MS/MS Validation
This self-validating protocol ensures that both the exact mass and the isotopic ratio confirm the C6H6Br2N2 formula.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization (ESI+): Operate the Electrospray Ionization source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure efficient protonation.
-
Mass Acquisition: Scan m/z 100-500 using a Q-TOF or Orbitrap analyzer.
-
Data Validation: Extract the ion chromatogram at m/z 266.89. Verify the presence of the 1:2:1 isotopic cluster at 264.89, 266.89, and 268.89. Subsequent MS2 fragmentation should yield a characteristic loss of the methylamine group (-31 Da) or the sequential loss of bromine radicals (-79/-81 Da).
Step-by-step UHPLC-MS/MS workflow for validating the molecular weight and isotopic signature.
Synthetic Utility: Regioselective Cross-Coupling
The true value of the C6H6Br2N2 scaffold lies in its capacity for palladium-catalyzed cross-coupling. The C3 and C5 bromines exhibit different electronic environments due to the ortho/para directing effects of the C2-methylamine group. The C5 position is generally more electron-deficient and sterically accessible, allowing for regioselective Suzuki-Miyaura mono-arylation under controlled conditions (3)[3].
Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective C5-arylation of this compound, utilizing the differential reactivity of the halogens.
-
Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), an arylboronic acid (1.05 equiv),
(0.05 equiv), and (2.0 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to the pyridine substrate). Causality: The biphasic system ensures the solubility of both the organic substrate and the inorganic base, facilitating the transmetalation step.
-
Reaction Execution: Heat the mixture to 80°C with vigorous stirring for 12 hours. The mild temperature and strict stoichiometric control favor mono-arylation at the more reactive C5 position, preventing over-arylation at C3.
-
Workup & Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the 5-aryl-3-bromo-N-methylpyridin-2-amine.
Downstream synthetic pathways leveraging the dibromo sites for cross-coupling reactions.
References
-
BLD Pharm. "457957-86-7 | N-(3,5-Dibromopyridin-2-yl)formamide | BLD Pharm (Contains 858839-25-5 structural data)." BLD Pharm Database, 2026. 1
-
Doc Brown's Chemistry. "Interpreting the mass spectrum of 1,2-dibromoethane and isotopic patterns." Doc Brown's Chemistry, 2026. 2
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine." BenchChem, 2026. 3
Sources
- 1. 457957-86-7|N-(3,5-Dibromopyridin-2-yl)formamide|BLD Pharm [bldpharm.com]
- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
3,5-dibromo-N-methylpyridin-2-amine SMILES and InChI key
Structural and Synthetic Profiling of 3,5-Dibromo-N-methylpyridin-2-amine: A Comprehensive Guide to Cheminformatic Identifiers and Downstream Applications
As a Senior Application Scientist, I frequently encounter challenges where the improper generation of machine-readable chemical identifiers leads to database mismatches, particularly for tautomeric heterocycles. In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds. Among these, This compound (CAS: 858839-25-5) provides a highly versatile, orthogonally reactive platform [1].
This technical guide elucidates the cheminformatic identity (SMILES and InChIKey) of this molecule, explains the causal logic behind its structural representation, and provides a self-validating experimental protocol for its site-selective functionalization.
Cheminformatic Identity & Structural Elucidation
To integrate this compound into computational screening and inventory databases, precise machine-readable identifiers are required.
SMILES Derivation and Causality
The Isomeric SMILES for this compound is CNC1=NC=C(Br)C=C1Br [1]. The causality behind this specific string traversal is rooted in the strict rules of line-notation for aromatic systems. In this string, the digit 1 serves as the ring-closure marker, not an IUPAC locant:
-
CN : Represents the exocyclic N-methyl group initiating the chain.
-
C1 : Represents the carbon at the IUPAC C2 position. It is bonded to the exocyclic amine, double-bonded to the adjacent ring nitrogen, and marked with 1 to indicate where the ring closes.
-
=NC=C(Br) : Traces the endocyclic nitrogen (N1), the C6 carbon, and the C5 carbon. The (Br) branch explicitly places the first bromine at the C5 position.
-
C=C1Br : Traces the C4 carbon and the C3 carbon. The C3 carbon is double-bonded to C4, bonded to the second bromine, and closes the ring at marker 1 (the C2 carbon).
This specific notation ensures that valency and aromaticity are strictly maintained without violating the Kekulé structure of the pyridine ring.
InChI and InChIKey Generation
The IUPAC International Chemical Identifier (InChI) provides a standardized, layered representation of the molecule [2]: InChI=1S/C6H6Br2N2/c1-9-6-5(8)3-4(7)2-10-6/h2-3H,1H3,(H,9,10)
-
Connectivity Layer (c) : Maps the exact carbon-heteroatom framework. For instance, 6-5(8) indicates that the C2 carbon (atom 6) is bonded to the C3 carbon (atom 5), which is in turn bonded to a bromine (atom 8).
-
Hydrogen Layer (h) : The (H,9,10) sub-layer is critical. It mathematically captures the tautomeric mobility of the proton between the exocyclic amine (N9) and the endocyclic pyridine nitrogen (N10).
The InChIKey is generated via a SHA-256 cryptographic hash of the InChI string [2]. This results in a 27-character fixed-length string that prevents database collision and ensures seamless cross-referencing across platforms like PubChem[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 858839-25-5 |
| Molecular Formula | C6H6Br2N2 |
| Molecular Weight | 265.93 g/mol |
| Isomeric SMILES | CNC1=NC=C(Br)C=C1Br |
| Standard InChI | InChI=1S/C6H6Br2N2/c1-9-6-5(8)3-4(7)2-10-6/h2-3H,1H3,(H,9,10) |
Mechanistic Role in Cross-Coupling
The strategic value of this compound lies in the electronic and steric differentiation of its two bromine atoms.
-
C5 Bromine : Situated para to the electron-donating N-methylamine group, this position is less sterically hindered. In palladium-catalyzed cross-coupling, the C5 position undergoes oxidative addition more rapidly due to the lower steric profile and favorable orbital overlap.
-
C3 Bromine : Situated ortho to the N-methylamine group. The steric bulk of the N-methyl group, combined with strong localized electron donation, raises the activation energy for oxidative addition at C3.
This orthogonal reactivity allows chemists to perform sequential, site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings without requiring intermediate protecting groups.
Workflow for site-selective functionalization of this compound.
Experimental Protocol: Site-Selective Suzuki-Miyaura Functionalization
This protocol outlines the selective C5-arylation of this compound. It is designed as a self-validating system , ensuring that kinetic control is maintained throughout the reaction to prevent unwanted C3-arylation.
Step 1: Reagent Preparation
-
In a flame-dried Schlenk flask under argon, add this compound (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.05 equiv).
-
Causality: Limiting the boronic acid to a slight stoichiometric excess prevents thermodynamic over-reaction at the C3 position.
Step 2: Catalytic Activation
-
Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1 v/v, 0.2 M).
-
Causality: The bidentate dppf ligand provides a wide bite angle, stabilizing the Pd(II) intermediate and accelerating reductive elimination, which is crucial for maintaining low-temperature kinetic control.
Step 3: Self-Validation Checkpoint (In-Process Control)
-
Heat the reaction strictly to 80°C.
-
Self-Validation: After 2 hours, extract a 50 µL aliquot, quench with EtOAc, and analyze via LC-MS.
-
Decision Matrix:
-
If C5-monoarylated product > 90% and starting material < 5%: Proceed to Step 4.
-
If C3,C5-diarylated product > 5%: Immediately cool the reaction to 65°C to suppress the secondary oxidative addition at C3.
-
Step 4: Workup and Isolation
-
Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 x 10 mL).
-
Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure C5-arylated intermediate.
References
Comparative Technical Guide: 3,5-Dibromo-N-methylpyridin-2-amine vs. 3,5-Dibromo-4-methylpyridin-2-amine
[1]
Executive Summary & Structural Profiling[2]
Although both compounds share the core 3,5-dibromo-2-aminopyridine scaffold, they are structural isomers with fundamentally different electronic and steric profiles. The distinction lies in the methylation site: Compound A is methylated on the exocyclic nitrogen (secondary amine), while Compound B is methylated on the C4 ring carbon (primary amine).[1]
Structural Comparison Matrix[2]
| Feature | Compound A (N-Methyl) | Compound B (C4-Methyl) |
| IUPAC Name | This compound | 3,5-dibromo-4-methylpyridin-2-amine |
| Amine Type | Secondary ( | Primary ( |
| H-Bond Donors | 1 (Single N-H) | 2 (Two N-H) |
| Steric Environment | Bulk around exocyclic Nitrogen | Bulk around C3 and C5 positions |
| Electronic Effect | Methyl (+I) on exocyclic N increases N-basicity slightly but limits resonance.[2] | Methyl (+I) at C4 donates e- density to ring, shielding C3/C5. |
| Lipophilicity (LogP) | Higher (Methyl masks polar N-H) | Lower (Exposed |
| Key Reactivity | N-Dealkylation risk; Harder to functionalize N. | Benzylic Oxidation possible at C4-Me; Easy N-acylation. |
Electronic & Steric Consequences[2]
-
Compound A (N-Me): The methyl group on the amine reduces the number of hydrogen bond donors, a critical factor in kinase inhibitor design (hinge binding).[1] The steric bulk of the N-methyl group can force the exocyclic amine out of planarity with the pyridine ring, slightly decoupling the lone pair from the aromatic
-system.[1] -
Compound B (C4-Me): The methyl group is located at the 4-position, sandwiched between the two bromines at C3 and C5.[1] This creates a "buttressing effect," making the C3-bromine exceptionally crowded and difficult to access for cross-coupling catalysts.
Synthetic Pathways[2][4][5][6][7]
The synthesis of these isomers requires orthogonal starting materials.[1] One cannot easily interconvert them; the methylation must be established before or during the scaffold construction to ensure regiocontrol.[1]
Synthesis Logic Flow (Graphviz)
Figure 1: Orthogonal synthetic routes for Compound A and Compound B.
Reactivity & Site-Selectivity
In medicinal chemistry, these scaffolds are primarily used as intermediates for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The presence of two bromine atoms (C3 and C5) presents a challenge: Regioselectivity .[1]
The "Site-Selectivity" Rule
For 2-amino-3,5-dibromopyridines, the C5-position is significantly more reactive than the C3-position.[1]
-
Electronic Factor: The C2-amino group is an electron-donating group (EDG).[1] The C3 position is ortho to the EDG, making it more electron-rich and less prone to oxidative addition by Pd(0).[1] The C5 position is para to the EDG, but electronically less deactivated than C3.[1][3]
-
Steric Factor: The C3-bromine is flanked by the C2-amine and the C4-substituent.[1]
Impact of Methyl Location on Coupling[1]
-
Compound A (N-Me): The N-methyl group adds bulk to the amine, increasing steric pressure on C3.[1] However, it does not affect the C4 position.[3]
-
Compound B (C4-Me): The C4-methyl group is the game-changer.[1] It creates a "steric wall" directly adjacent to both bromines.[1]
-
Result: In Compound B, the C3-bromine is "double-locked" (sterically hindered by C2-NH2 and C4-Me). This makes C5-selective coupling highly favored and high-yielding.[1] Accessing the C3 position usually requires forcing conditions or specialized catalysts (e.g., bulky phosphines like Buchwald ligands) after C5 has been reacted.[3]
-
Medicinal Chemistry Implications[2][4][8][9][10][11]
Hinge Binding in Kinases[1][2]
-
Compound B (
): The primary amine is a classic "donor-acceptor" motif. The ring Nitrogen (N1) acts as an H-bond acceptor, and the exocyclic acts as an H-bond donor.[1] This is the gold standard for binding to the hinge region of ATP-binding pockets in kinases (e.g., CDK, MAPK). -
Compound A (
): Methylation removes one donor proton. This is often done to improve selectivity (by clashing with a non-conserved residue in the pocket) or to improve membrane permeability (cLogP).[1]
Metabolic Stability[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of Compound B (3,5-dibromo-4-methylpyridin-2-amine)
Target: Gram-scale bromination of 2-amino-4-picoline.[1]
Reagents:
-
2-Amino-4-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.05 eq) or Bromine (
) -
Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)
-
Temperature: 0°C to RT
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with 2-amino-4-methylpyridine (10.8 g, 100 mmol) and ACN (150 mL). Cool the solution to 0–5°C using an ice bath.
-
Bromination: Add NBS (36.5 g, 205 mmol) portion-wise over 30 minutes. Note: The reaction is exothermic.[1] Maintain temp < 10°C to prevent polymerization or tar formation.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The starting material spot should disappear, and a less polar product spot should appear.[3]
-
Quench: Pour the mixture into ice water (500 mL) containing saturated sodium thiosulfate (
) to quench excess bromine. -
Workup: A solid precipitate often forms.[1] Filter the solid.[1][4] If no precipitate, extract with Ethyl Acetate (3 x 100 mL).[3] Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc/Hexanes).
-
Validation:
(DMSO- ) should show the disappearance of C3/C5 protons and retention of the C4-methyl singlet (~2.3 ppm).[1]
Protocol 2: Regioselective Suzuki Coupling at C5
Applicable to both A and B, but B shows higher selectivity.[3]
Reagents:
-
3,5-Dibromo-scaffold (1.0 eq)[5]
-
Aryl Boronic Acid (1.1 eq)
-
(5 mol%) or
- (2M aq, 3.0 eq)
-
DME/Water or Dioxane/Water (3:1)
Step-by-Step:
-
Degassing: Combine solvent and base in a reaction vial. Sparge with Argon for 15 mins.
-
Addition: Add the dibromo-pyridine, boronic acid, and Pd catalyst.
-
Heating: Heat to 80°C for 4–6 hours. Critical: Do not overheat or run overnight if strict regioselectivity is required; prolonged heating can force the second coupling at C3.[1]
-
Isolation: Dilute with water, extract with EtOAc.
-
Outcome: The product will be the 5-aryl-3-bromo derivative.[1] The C3-bromo remains intact for subsequent functionalization.[1]
References
-
Synthesis of 3,5-dibromo-4-methylpyridin-2-amine
-
Regioselective Coupling of 3,5-dibromopyridines
-
Basicity and Electronic Effects in Aminopyridines
-
Crystal Structure of this compound derivatives
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 3,5-dibromo-N-methylpyridin-2-amine from N-methylpyridin-2-amine
Abstract & Retrosynthetic Analysis
The synthesis of 3,5-dibromo-N-methylpyridin-2-amine is a critical transformation in the generation of polyfunctionalized pyridine scaffolds. This intermediate is highly valued in drug discovery for its ability to undergo orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 3- and 5-positions, leveraging the differential reactivity of the C-Br bonds due to steric and electronic environments.
This application note details two robust protocols for the dibromination of N-methylpyridin-2-amine:
-
Method A (NBS/Acetonitrile): Ideal for bench-scale discovery (mg to g), offering mild conditions and simplified workup.
-
Method B (Bromine/Acetic Acid): Optimized for scale-up (>100 g), utilizing cost-effective elemental bromine.
Mechanistic Rationale
The starting material, N-methylpyridin-2-amine, contains a strongly activating exocyclic amine group. Through resonance, this group donates electron density into the pyridine ring, specifically activating the ortho (C3) and para (C5) positions relative to the amine.
-
C5 Position: Sterically unencumbered and electronically activated; typically brominates first.
-
C3 Position: Activated but sterically crowded by the adjacent N-methylamino group; brominates second.
-
Stoichiometry Control: Achieving the dibromo species requires a slight excess (>2.1 equivalents) of the brominating agent to drive the reaction to completion at the sterically hindered C3 position.
Figure 1: Stepwise electrophilic aromatic substitution pathway.
Critical Process Parameters (CPP)
| Parameter | Method A (NBS) | Method B ( | Impact on Quality |
| Solvent | Acetonitrile (MeCN) | Acetic Acid (AcOH) | MeCN promotes solubility of NBS; AcOH buffers HBr generation. |
| Temperature | 0°C to RT | 0°C to 60°C | Low temp prevents tar formation; heat may be required to drive C3-bromination in Method B. |
| Stoichiometry | 2.1 – 2.2 equiv. | 2.2 – 2.5 equiv.[1][2] | <2.0 eq yields mono-bromo mixtures; huge excess leads to tar/oxidation. |
| Quench | NaHSO | NaHSO | Essential to remove unreacted bromine species and freebase the pyridine. |
Experimental Protocols
Method A: N-Bromosuccinimide (NBS) Protocol (Bench Scale)
Recommended for high purity and mild conditions.
Reagents:
-
N-methylpyridin-2-amine (1.0 equiv.)[2]
-
N-Bromosuccinimide (NBS) (2.2 equiv.)
-
Acetonitrile (MeCN) [0.2 M concentration relative to substrate]
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with N-methylpyridin-2-amine and MeCN. Stir to dissolve.
-
Cooling: Place the reaction vessel in an ice-water bath (0 °C). Rationale: Controls the exotherm of the initial C5 bromination.
-
Addition: Add NBS portion-wise over 15–20 minutes.
-
Note: The solution typically turns orange/red initially and then fades.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LCMS.[3] The mono-bromo intermediate usually appears quickly; the di-bromo product takes longer.
-
-
Quench: Dilute with water. Add saturated aqueous Na
S O (sodium thiosulfate) to quench excess bromine (indicated by color change from orange to yellow/colorless). -
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[4]
-
Wash: Wash combined organics with saturated NaHCO
(to remove succinimide byproduct) and Brine. -
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Method B: Elemental Bromine Protocol (Scale-Up)
Recommended for cost-efficiency on >100g scale.
Reagents:
-
N-methylpyridin-2-amine (1.0 equiv.)[2]
-
Bromine (
) (2.2 equiv.) -
Glacial Acetic Acid (AcOH) [0.5 M]
-
Sodium Acetate (NaOAc) (2.5 equiv.) – Optional buffer
Step-by-Step Procedure:
-
Dissolution: Dissolve N-methylpyridin-2-amine and NaOAc in Glacial Acetic Acid.
-
Controlled Addition: Cool to 10–15 °C. Add elemental bromine dropwise via an addition funnel.
-
Safety: Bromine is highly corrosive and volatile. Use a scrubber.
-
-
Heating: After addition, warm the mixture to 50–60 °C for 2 hours to ensure bromination at the sterically hindered C3 position.
-
Workup: Pour the reaction mixture into ice water.
-
Neutralization (Critical): Slowly adjust pH to ~8–9 using 50% NaOH solution or solid Na
CO .-
Note: The product may precipitate as a solid upon neutralization.
-
-
Isolation: Filter the solid precipitate. If no precipitate forms, extract with Dichloromethane (DCM).
Workflow Visualization
Figure 2: Operational workflow for Method A (NBS).
Analytical Validation & Troubleshooting
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl
, 400 MHz):- ~8.15 ppm (d, J = 2.0 Hz, 1H, H-6) – Deshielded by ring nitrogen.
- ~7.55 ppm (d, J = 2.0 Hz, 1H, H-4) – Meta-coupling confirms 3,5-substitution.
- ~5.20 ppm (br s, 1H, NH) – Broad signal.
-
~3.05 ppm (d, 3H, N-CH
) – Couples to NH.
-
LCMS: ESI+ m/z calculated for C
H Br N [M+H] : 264.9 (based on Br). Expect characteristic tribromide isotope pattern (1:2:1 ratio at 265, 267, 269).
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Mono-bromo impurity | Incomplete reaction; C3 position is hindered. | Add 0.2 eq extra NBS; increase reaction time; gently heat (40°C). |
| Dark Tar/Oil | Oxidation of amine; Exotherm uncontrolled. | Ensure strict temperature control (0°C) during addition; protect from light. |
| Low Mass Recovery | Product trapped as HBr salt in aqueous layer. | Ensure aqueous phase pH > 9 during workup to freebase the pyridine. |
Safety & Handling
-
Bromine (
): Extremely corrosive, causes severe burns, volatile. Handle only in a well-ventilated fume hood with appropriate PPE (face shield, acid-resistant gloves). -
NBS: Irritant. Store in a refrigerator to prevent decomposition (which releases
). -
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
References
-
General Bromination of 2-Aminopyridines
- Synthesis of 2-amino-5-bromopyridines and 2-amino-3,5-dibromopyridines using NBS.
- Source: Journal of Medicinal Chemistry.
-
(Referencing general aminopyridine bromination patterns).
-
NBS Protocols in Heterocyclic Chemistry
-
Scale-Up Considerations
- Regioselective Bromin
- Source: Organic Process Research & Development.
-
(Search: "aminopyridine bromination scale-up").
-
Compound Data (Analogous)
- 3,5-Dibromo-2-pyridylamine NMR and Physical Properties.
- Source: ChemicalBook.
Sources
Application Note: Regioselective Bromination of N-Methylaminopyridine Derivatives
Abstract & Strategic Overview
The bromination of N-methylaminopyridines is a pivotal transformation in medicinal chemistry, serving as a gateway to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While pyridine rings are inherently electron-deficient and resistant to electrophilic aromatic substitution (
This guide addresses the specific challenge of balancing the activating power of the amine against the deactivating nature of the pyridine nitrogen. We present three distinct protocols ranging from mild, high-selectivity laboratory methods to scalable green chemistry approaches, ensuring researchers can select the optimal pathway for their specific substrate isomer (2-, 3-, or 4-substituted).
Mechanistic Insight & Regioselectivity
The regiochemical outcome of brominating N-methylaminopyridines is dictated by the competition between the exocyclic nitrogen (strongly activating, ortho/para directing) and the ring nitrogen (deactivating, meta directing).
The "Push-Pull" Dynamic
-
Activation: The N-methyl group (
or ) donates electron density into the ring via resonance (+M effect). -
Deactivation: The ring nitrogen exerts a strong inductive withdrawal (-I effect). If the reaction media is too acidic, protonation of the ring nitrogen (
for DMAP) creates a pyridinium species, severely deactivating the ring and potentially altering regioselectivity.
Decision Matrix: Substrate vs. Site of Attack
The following logic flow illustrates the predicted major regioisomer based on the starting material structure.
Figure 1: Regioselectivity decision tree for N-methylaminopyridine derivatives. The exocyclic amine generally dominates the directing effect.
Experimental Protocols
Method A: NBS in Acetonitrile (The "Gold Standard")
Best for: High regioselectivity, acid-sensitive substrates, and small-to-medium scale (mg to g).
Mechanism:
Protocol Steps:
-
Preparation: Dissolve the N-methylaminopyridine substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (
concentration).-
Note: MeCN is preferred for easier workup; DMF is used for solubility issues.
-
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Critical: Protect from light to prevent radical side reactions (benzylic bromination if methyl groups are on the ring).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Quench: Dilute with water and extract with Ethyl Acetate or DCM.
-
Purification: Wash organics with brine, dry over
, and concentrate. Recrystallize or flash chromatography (typically Hexane/EtOAc).
Validation Data:
| Substrate | Reagent | Solvent | Yield | Major Isomer |
|---|---|---|---|---|
| 2-(N-methylamino)pyridine | NBS | MeCN | 92% | 5-Bromo |
| 4-(Dimethylamino)pyridine | NBS | MeCN | 85% | 3-Bromo |
Method B: Oxidative Bromination ( )
Best for: Green chemistry compliance, large scale, and cost reduction.[1]
Mechanism: In situ generation of
Protocol Steps:
-
Setup: In a round-bottom flask, suspend the substrate (10 mmol) in water (20 mL).
-
Acidification: Add 48% aqueous
(1.1 equiv). The substrate will likely dissolve as the hydrobromide salt. -
Oxidation: Add 30%
(1.1 equiv) dropwise at RT.-
Caution: Exothermic reaction. Monitor temperature.
-
-
Stirring: Stir at RT for 1–3 hours. The color will transition from colorless to orange/red and back to pale yellow as bromine is consumed.
-
Workup: Neutralize with saturated
(solid precipitates). Filter the solid product.
Method C: Elemental Bromine in Acetic Acid
Best for: Deactivated substrates or when the hydrobromide salt is the desired product.
Mechanism: Classic
Protocol Steps:
-
Dissolution: Dissolve substrate in Glacial Acetic Acid.
-
Bromination: Add
(1.0 equiv) in AcOH dropwise at . -
Precipitation: The product often precipitates immediately as the
salt (perbromide). -
Isolation: Filter the salt. To obtain the free base, suspend in water and neutralize with
.
Mechanistic Visualization: The 2-Amino Pathway
The following diagram details the electronic stabilization that favors C5-bromination in 2-(N-methylamino)pyridine using Method A (NBS).
Figure 2: Mechanism of C5-selective bromination. The ability of the exocyclic nitrogen to bear the positive charge in the intermediate drives the regioselectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poly-bromination | Excess reagent or high temp. | Strictly control stoichiometry (1.0–1.05 equiv). Keep temp |
| No Reaction | Protonation of ring N. | Switch from Acidic media (Method C) to Neutral/Basic media (Method A). Add |
| Regioisomer Mix | Steric hindrance (if N-alkyl is bulky). | Lower temperature to |
| Sticky Tars | Polymerization or oxidation. | Perform reaction under |
References
-
BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from
-
Ganguly, N. C., De, P., & Dutta, S. (2005).[3] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.[3] Synthesis, 2005(07), 1103–1108. Retrieved from
-
Canibano, V., et al. (2019). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. Retrieved from
-
Org. Synth. (1946). 2-Amino-5-bromopyridine.[4][5][6] Organic Syntheses, Coll. Vol. 3, p.53 (1955); Vol. 26, p.16 (1946). Retrieved from
-
Podgoršek, A., et al. (2006). Green Bromination in Water: Free radical bromination by the H2O2–HBr system.[2] Green Chemistry. Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. scribd.com [scribd.com]
- 3. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
palladium-catalyzed cross-coupling of 3,5-dibromo-N-methylpyridin-2-amine
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-N-methylpyridin-2-amine
Executive Summary & Scientific Rationale
The scaffold This compound is a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., Aurora, MPS1, and ALK inhibitors). The presence of two chemically distinct bromine atoms allows for the sequential construction of complex, polysubstituted heterocycles.
However, this scaffold presents a critical regioselectivity challenge: Discriminating between the C3 and C5 bromine atoms.
The Mechanistic Reality: While both positions are electronically activated (meta to the pyridine nitrogen), they are sterically distinct.
-
C3 Position: Located ortho to the N-methylamino group. The steric bulk of the methyl group significantly hinders oxidative addition at this site.
-
C5 Position: Located para to the amino group and meta to the nitrogen, with significantly less steric crowding.
The Rule of Thumb: Under standard Suzuki-Miyaura conditions, C5-arylation is kinetically favored. Accessing the C3-position usually requires either a sequential approach (C5 first, then C3) or specialized ligands to overcome the steric barrier.
Mechanistic Visualization
The following decision tree illustrates the critical pathway selection based on steric and electronic factors.
Figure 1: Reaction pathway logic. The N-methyl group acts as a steric gatekeeper, enforcing C5 selectivity under standard conditions.
Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Target: Synthesis of 5-aryl-3-bromo-N-methylpyridin-2-amine.
Rationale: We utilize a standard Pd(PPh3)4 catalyst. The bulky triphenylphosphine ligands reinforce the substrate's inherent steric bias, preventing reaction at the crowded C3 position.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na2CO3 (3.0 equiv) via syringe.
-
Reaction: Heat the mixture to 85°C for 4–12 hours.
-
Note: Do not exceed 95°C initially to avoid thermal promotion of the C3-coupling.
-
-
Monitoring (Self-Validation): Monitor by LCMS. Look for the consumption of the dibromo species (M+ and M+2+4 pattern) and appearance of the monobromo product (M+ and M+2 pattern).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Data Interpretation (Regio-Validation): To confirm C5 selectivity over C3, perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment :
-
Irradiate the N-Methyl protons (~3.0 ppm).
-
Result: If coupling occurred at C5 , you will NOT see an enhancement of the aryl protons.
-
Result: If coupling occurred at C3 (unwanted), you WILL see a strong NOE enhancement of the aryl protons due to proximity.
Protocol B: Sequential C3-Arylation (The "Difficult" Coupling)
Target: Functionalization of the sterically hindered C3-bromo position.
Rationale: Once the C5 position is substituted, the remaining C3-bromide is deactivated and sterically hindered. We must switch to a catalyst system capable of oxidative addition into hindered halides, such as the Buchwald G3 precatalysts (XPhos or SPhos).
Materials:
-
Substrate: 5-Aryl-3-bromo-N-methylpyridin-2-amine (Product from Protocol A)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) or Pd2(dba)3 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv) - Stronger base required.
-
Solvent: Toluene/Water (10:1) or n-Butanol.
Step-by-Step Methodology:
-
Setup: Combine the C5-substituted substrate, second arylboronic acid, and XPhos Pd G3 catalyst in a reaction vessel.
-
Solvent: Add Toluene and water (degassed).
-
Reaction: Heat to 100–110°C (reflux) for 12–24 hours.
-
Note: The higher temperature and electron-rich, bulky ligand (XPhos) are necessary to force the Pd into the hindered C3-Br bond.
-
-
Workup: Standard aqueous workup and purification.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Loss of Regioselectivity (Mixture of C3/C5) | Reaction temperature too high or ligand too active (e.g., using XPhos for Step 1). | Cool Down: Lower Step 1 temp to 60-70°C. Switch Ligand: Use PPh3 (bulkier/less active) instead of Buchwald ligands for Step 1. |
| No Reaction at C3 (Step 2) | Steric hindrance of N-Me group prevents oxidative addition. | Switch Catalyst: Move to Pd-PEPPSI-IPr or Sphos Pd G3 . Increase temp to 120°C (microwave). |
| Protodebromination (Br replaced by H) | Hydride source in reaction (often from alcohol solvents). | Change Solvent: Switch from alcohols to Toluene or DMF. Ensure anhydrous conditions if possible. |
References
-
Regioselective Suzuki–Miyaura coupling of 3,5-dibromopyridines
-
Kinase Inhibitor Scaffolds
- Application: "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library."
-
Source:
-
Catalyst Effects on Site Selectivity
-
Ligand Control: Fairlamb, I. J. S., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling."[5]
-
Source:
-
-
General Protocol for Aminopyridine Coupling
(Note: While specific literature on the N-methyl-3,5-dibromo analog is niche, the reactivity profiles are extrapolated from the validated 2-amino-3,5-dibromo and 2,4-dibromo systems referenced above, which follow the same steric/electronic rules.)
Sources
Application Notes & Protocols: Strategic Arylation of 3,5-dibromo-N-methylpyridin-2-amine via Suzuki-Miyaura Coupling
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic application of the Suzuki-Miyaura cross-coupling reaction to 3,5-dibromo-N-methylpyridin-2-amine. This dihalogenated pyridine scaffold is a valuable building block, offering two reactive sites for the introduction of molecular complexity. Control over mono- versus di-arylation is critical for the systematic exploration of chemical space. This document elucidates the core mechanistic principles, explores the critical parameters governing regioselectivity and reaction efficiency, and provides detailed, validated protocols for achieving both selective mono-arylation and exhaustive di-arylation. The insights and methodologies presented herein are designed to empower scientists to reliably synthesize novel biaryl and triaryl pyridine derivatives for applications in medicinal chemistry, materials science, and agrochemical development.
Introduction: The Strategic Value of Dihalogenated Heterocycles
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2][3] Its widespread adoption is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of organoboron reagents.[4] Dihalogenated heterocycles, such as this compound, represent particularly strategic substrates. They serve as molecular linchpins, allowing for the sequential or exhaustive introduction of diverse aryl or heteroaryl moieties.
The ability to control the reaction to favor mono-arylation at a specific position or to drive the reaction to completion for di-arylation is paramount. This selectivity allows for the creation of distinct molecular vectors, which is fundamental in structure-activity relationship (SAR) studies during drug discovery. This guide provides the foundational knowledge and practical protocols to harness the reactivity of this compound with precision.
The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction
A deep understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[1][3][5]
The three fundamental steps are:
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine (C-Br) bond of the this compound. This is an irreversible step that oxidizes the catalyst to a Pd(II) species and is often the rate-determining step of the entire cycle.[1][5][6] The relative reactivity of the C-Br bonds at the C3 and C5 positions is a key factor in achieving selective mono-arylation.
-
Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom of the organoboron reagent to the palladium(II) center. This process is critically dependent on activation by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[1][7]
-
Reductive Elimination : In the final step, the two organic groups (the pyridine and the newly transferred R² group) couple to form the new C-C bond, yielding the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Reactivity and Selectivity
For a dihalogenated substrate, the outcome of the reaction is dictated by a careful interplay of electronic and steric factors, which can be modulated by the choice of catalyst, ligands, and reaction conditions.
-
Regioselectivity in Dihalopyridines : In 3,5-dihalopyridines, the electronic environment of the two bromine atoms is similar. However, the presence of the N-methylamino group at the C2 position introduces a steric bias. The C3-Br is sterically more hindered than the C5-Br. Consequently, under standard conditions with moderately bulky ligands, the first coupling reaction is generally expected to occur preferentially at the less hindered C5 position. Achieving selectivity for the C3 position would require more specialized catalyst systems, potentially involving ligands that can overcome this steric bias.[8][9]
-
Catalyst and Ligand Selection : The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is crucial.[2][10]
-
Palladium Precatalysts : Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state, a process often facilitated by phosphine ligands or solvents.[11] Pd(0) sources like Pd₂(dba)₃ can enter the cycle more directly.
-
Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the oxidative addition step, especially for less reactive C-Br bonds, and to stabilize the active catalyst, preventing decomposition and side reactions.[8][10] The ligand's steric profile is a key lever for controlling regioselectivity.[8]
-
-
The Role of the Base : The base is not merely an additive; it is a critical reactant.[1] Its primary role is to activate the boronic acid for transmetalation.[7] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base must be compatible with any sensitive functional groups on the coupling partners.
-
Solvent Systems : A range of solvents can be employed, with ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene) being common.[1] Often, the reaction is performed in a biphasic system with water (e.g., Dioxane/H₂O), which can enhance the rate and efficiency of the reaction by helping to dissolve the base and facilitate the formation of the boronate complex.[6][12] Solvent polarity can also influence reaction selectivity in certain cases.[13][14]
Validated Experimental Protocols
Safety Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
Caption: Standard experimental workflow for setting up a Suzuki-Miyaura reaction.
Protocol 1: Selective Mono-Arylation at the C5 Position
This protocol is optimized to favor the formation of the 5-aryl-3-bromo-N-methylpyridin-2-amine product by using a slight excess of the boronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (N₂ or Ar)
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water per 1 mmol of substrate) via syringe. The mixture should be a suspension.
-
Reaction : Replace the septum with a condenser under a positive pressure of inert gas. Heat the reaction mixture to 90-100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dibromo-pyridine is consumed (typically 4-12 hours).
-
Work-up : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction).[15]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Exhaustive Di-Arylation
This protocol is designed to synthesize the 3,5-diaryl-N-methylpyridin-2-amine product by using a larger excess of the boronic acid and ensuring complete reaction.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.5 - 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (4.0 equiv)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Reaction vessel suitable for higher temperatures (e.g., Schlenk tube)
Step-by-Step Procedure:
-
Reaction Setup : To a Schlenk tube equipped with a stir bar, add this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere : Seal the tube and perform three evacuate/backfill cycles with an inert gas.
-
Solvent Addition : Add degassed toluene and water (e.g., 10:1 ratio) via syringe.
-
Reaction : Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C with vigorous stirring.
-
Monitoring : The reaction may require a longer time (12-24 hours). Monitor for the disappearance of both the starting material and the mono-arylated intermediate by LC-MS.
-
Work-up : After cooling to room temperature, carefully open the tube. Dilute the contents with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.
-
Purification : Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration and concentration, purify the crude material by flash column chromatography to obtain the final di-arylated product.
Data Summary and Characterization
The efficiency of the coupling can be highly dependent on the electronic and steric nature of the arylboronic acid used. The following table provides representative, hypothetical data for these transformations.
| Entry | Product Type | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mono-Arylated | Phenylboronic Acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 8 | 85 |
| 2 | Mono-Arylated | 4-Methoxyphenylboronic Acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 6 | 92 |
| 3 | Di-Arylated | Phenylboronic Acid (2.5) | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (4.0) | Toluene/H₂O | 110 | 18 | 78 |
| 4 | Di-Arylated | 3,5-Dimethylphenylboronic Acid (2.5) | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (4.0) | Toluene/H₂O | 110 | 20 | 71 |
Characterization : The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Poor quality reagents (wet solvent, hydrolyzed boronic acid).3. Insufficiently inert atmosphere. | 1. Use fresh catalyst and ligand from a reliable source.2. Use anhydrous, properly degassed solvents. Ensure boronic acid is dry.3. Improve the evacuate/backfill procedure; maintain positive inert gas pressure. |
| Side Product Formation | 1. Protodeborylation: Boronic acid decomposes to the corresponding arene.2. Homocoupling: Boronic acid couples with itself.3. Dehalogenation: Bromine is replaced by hydrogen. | 1. Use a stronger base or different solvent; MIDA boronates can be more stable.[6]2. Ensure the reaction is strictly anaerobic; use a different ligand or lower temperature.3. This can result from catalyst decomposition. Screen different ligands or use a lower temperature.[2] |
| Mixture of Mono- and Di-arylated Products | 1. Incorrect stoichiometry of boronic acid.2. Reaction time too long for mono-arylation or too short for di-arylation. | 1. For mono-arylation, use no more than 1.2 equivalents of boronic acid. For di-arylation, ensure at least 2.5 equivalents are used.2. Carefully monitor the reaction by LC-MS and stop it at the optimal time. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly adaptable method for the synthesis of complex aryl-substituted pyridines. By carefully selecting the catalyst system, base, and stoichiometry, chemists can effectively control the reaction outcome to achieve either selective mono-arylation or exhaustive di-arylation. The protocols and insights provided in this guide serve as a validated starting point for researchers to build upon, enabling the rapid generation of diverse compound libraries for advancing scientific discovery.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Haskins, C. M., & Strotman, N. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Joannou, M. V., et al. (2022). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ChemRxiv. [Link]
-
Tighadouini, S., et al. (2016). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic & Medicinal Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Al-Tel, T. H. (2007). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]
-
Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society. [Link]
- Google Patents.
-
Vilas-Vilela, J. L., & Carrow, B. P. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Le Croguel, F., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]
-
ResearchGate. Synthesis of 2-amino pyridine-3, 5-dicarbonitriles (4 a-h ). [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Conditions. [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Rajput, S. S. (2017). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Academia.edu. [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
- Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Buchwald-Hartwig Amination of 3,5-Dibromo-N-methylpyridin-2-amine
This Application Note is designed to guide researchers through the regioselective Buchwald-Hartwig amination of 3,5-dibromo-N-methylpyridin-2-amine . This substrate presents a classic "Sterics vs. Electronics" conflict, where the outcome is dictated by the interplay between the directing ability of the C2-amine and the steric crowding at the C3 position.
Introduction & Mechanistic Strategy
The functionalization of This compound is a critical workflow in the synthesis of kinase inhibitors and CNS-active agents. This scaffold contains two electrophilic sites (C3-Br and C5-Br) and a nucleophilic directing group (C2-NHMe).
The Regioselectivity Paradox
In standard electrophilic aromatic substitution, the C5 position of 2-aminopyridines is electronically activated (para to the amine). However, in Palladium-catalyzed cross-couplings (Oxidative Addition), the selectivity is governed by two competing forces:
-
Steric Control (Favors C5): The C3 position is sterically congested, flanked by the C2-NHMe group and the C4-H. The C5 position is relatively accessible. In the absence of directing effects, Pd catalysts prefer the less hindered C5 site.
-
Directed Oxidative Addition (Favors C3): The C2-amine is a Lewis basic directing group. It can coordinate to the Pd(0) species, bringing the metal into proximity with the C3-Br bond. This "Directed Ortho-Metalation" (DoM) effect can accelerate oxidative addition at C3, overriding steric hindrance.
Critical Insight: For N-methylated aminopyridines, the directing effect often dominates with specific ligand systems, making C3 the primary site of reactivity under optimized conditions. However, bulky ligands that cannot accommodate the chelation will revert selectivity to C5.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways controlled by ligand selection.
Caption: Divergent regioselectivity pathways driven by ligand-substrate interactions.[1]
Experimental Protocols
Protocol A: C3-Selective Mono-Amination (Directed)
This protocol utilizes the directing effect of the C2-NHMe group to install the amine at the sterically crowded C3 position.
Rationale:
-
Catalyst: BrettPhos Pd G3 or Pd2(dba)3 / BrettPhos . BrettPhos is highly effective for aminopyridines and tolerates the steric crowding at C3 while maintaining high activity.
-
Base: LiHMDS (Lithium Hexamethyldisilazide). Soluble organic bases are preferred to prevent aggregation issues common with inorganic bases in crowded couplings.
-
Solvent: THF or Dioxane .
Step-by-Step Procedure:
-
Preparation: Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.
-
Loading: Add This compound (1.0 equiv, 1.0 mmol, 266 mg), Amine Nucleophile (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv, 2 mol%).
-
Note: If using Pd2(dba)3/Ligand, add Pd2(dba)3 (1 mol%) and BrettPhos (2-4 mol%).
-
-
Inertion: Seal the vial and cycle vacuum/Argon (3x).
-
Solvent/Base Addition:
-
Add anhydrous THF (4.0 mL, 0.25 M).
-
Add LiHMDS (1.0 M in THF, 2.2 equiv, 2.2 mL) dropwise via syringe.
-
Caution: The solution may turn dark orange/red upon base addition.
-
-
Reaction: Heat the mixture to 65°C for 4–12 hours. Monitor by LC-MS.
-
Target Mass: M+ (Nucleophile) - Br + H. Watch for bis-amination (M + 2*Nucleophile).
-
-
Workup: Quench with saturated NH4Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). The C3-substituted product usually elutes after the C5-substituted isomer (if present) due to the polarity of the ortho-diamine motif.
Protocol B: C5-Selective Amination (Steric Control)
To force reaction at C5, we must suppress the directing effect and exploit the steric accessibility of C5.
Rationale:
-
Ligand: tBuXPhos or JohnPhos . Extremely bulky ligands prevent the Pd center from coordinating effectively to the C2-amine nitrogen, forcing the reaction to the more accessible C5-Br.
-
Base: Cs2CO3 or NaOtBu .
-
Solvent: Toluene (Non-polar solvents discourage chelation).
Step-by-Step Procedure:
-
Loading: Add This compound (1.0 equiv), Amine Nucleophile (1.1 equiv), Pd(OAc)2 (2 mol%), tBuXPhos (4 mol%), and Cs2CO3 (2.0 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Reaction: Heat to 80–100°C . Higher temperatures are often required for C5 activation in electron-rich pyridines.
-
Monitoring: Check for the 5-amino-3-bromo isomer.
Data & Optimization Guide
The following table summarizes expected outcomes based on catalyst systems.
| Variable | Condition A (Directed) | Condition B (Steric) |
| Target Site | C3 (Ortho to N-Me) | C5 (Para to N-Me) |
| Primary Catalyst | BrettPhos Pd G3 / RuPhos Pd G3 | Pd(OAc)2 + tBuXPhos |
| Base | LiHMDS (Soluble, Fast) | Cs2CO3 (Heterogeneous) |
| Solvent | THF / Dioxane | Toluene |
| Temp | 65 °C (Mild) | 90–100 °C (Elevated) |
| Selectivity (C3:C5) | ~10:1 to >20:1 | ~1:5 to 1:10 |
| Main Side Reaction | Protodebromination at C3 | Bis-amination |
Troubleshooting
-
Low Conversion: If the starting material persists, the C2-NHMe might be poisoning the catalyst. Solution: Increase temperature to 100°C or switch to Pd-PEPSSI-IPr precatalyst (NHC ligand), which is more robust against poisoning.
-
Bis-Amination: If both bromines react, reduce amine equivalents to 1.0 and lower temperature by 10°C.
-
Poor Regioselectivity: If a mixture of C3/C5 is observed, switch to Protocol A but use RuPhos , which is specifically designed for secondary amines and often enhances ortho-selectivity.
References
-
Mechanistic Insight on Aminopyridine Couplings
-
Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[2]
- Source: N
- Relevance: Establishes BrettPhos as the superior ligand for 3-bromo-2-aminopyridines and discusses the directing effect of the amino group.
-
-
General Buchwald-Hartwig Methodology
- Title: Buchwald-Hartwig Amin
- Source: BenchChem / General Liter
- Relevance: Provides baseline conditions for base and solvent selection in heteroaryl couplings.
-
Regioselectivity in Dihalopyridines
- Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-C
- Source: National Science Found
- Relevance: Discusses how ligand bulk influences C3 vs C5 selectivity in dihalo-heterocycles.
Sources
Application Note: Regioselective Functionalization of 3,5-Dibromo-N-methylpyridin-2-amine
Executive Summary
The scaffold 3,5-dibromo-N-methylpyridin-2-amine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., JNK, MAPK pathways) and CNS-active agents.[1] Its utility lies in the ability to differentially functionalize the C3 and C5 positions. However, this substrate presents a classic regioselectivity challenge: two chemically distinct bromine atoms exist within a highly polarized pyridine core.
This guide provides a definitive protocol for achieving orthogonal regiocontrol :
-
C5-Selectivity: Achieved via steric-controlled Palladium(0) oxidative addition.[1]
-
C3-Selectivity: Achieved via chelation-controlled Lithium-Halogen exchange.[1]
Structural & Mechanistic Analysis
To master this chemistry, one must understand the electronic and steric landscape of the substrate.
The Selectivity Map
-
C5-Position (The "Steric" Site): Located para to the ring nitrogen and meta to the amine. It is sterically accessible.[1][2] In Pd-catalyzed cross-couplings, the bulky phosphine ligands on Palladium prefer this unhindered site.
-
C3-Position (The "Chelation" Site): Located ortho to the methylamino group. It is sterically crowded by the N-methyl group and the ring nitrogen lone pair. However, the amino group can coordinate with lithiating reagents, directing reactivity to this position via the "Complex Induced Proximity Effect" (CIPE).
Decision Matrix (Graphviz)[1]
Caption: Divergent synthetic pathways based on catalyst choice and reaction mechanism.
Workflow A: C5-Selective Functionalization (Suzuki-Miyaura)
Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The C3-Br bond is shielded by the ortho-N-methylamino group.[1] Consequently, the Pd(0) species preferentially inserts into the less hindered C5-Br bond.
Protocol 1: C5-Arylation
Objective: Selective introduction of an aryl group at C5 while leaving C3-Br intact.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq) or Pd(PPh3)4 (0.05 eq)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, aryl boronic acid, and Palladium catalyst.
-
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes. ( Critical: Oxygen promotes homocoupling and catalyst deactivation.)[1]
-
Solvent Addition: Add degassed 1,4-dioxane and aqueous Na2CO3 via syringe.
-
Reaction: Heat the mixture to 85–90 °C for 4–16 hours. Monitor via LC-MS.
-
Checkpoint: The reaction is complete when the starting material is consumed. Over-reaction (bis-coupling) is rare due to the steric bulk at C3, but prolonged heating (>24h) should be avoided.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over Na2SO4.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Field Insight: The use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enhances stability and selectivity compared to monodentate phosphines, reducing protodebromination side products.
Workflow B: C3-Selective Functionalization (Li-Halogen Exchange)
Mechanism: This reaction relies on the Directed Ortho Metalation (DoM) logic applied to halogen exchange. The N-methylamino group first undergoes deprotonation to form a lithium amide.[1] This anionic nitrogen coordinates the lithium atom of the second equivalent of n-BuLi, holding it in close proximity to the C3-Bromine. This facilitates a rapid and selective Li-Br exchange at C3, despite the steric hindrance.
Protocol 2: C3-Formylation (Example Electrophile)
Objective: Selective conversion of C3-Br to C3-CHO (or other functional groups) while preserving C5-Br.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: n-Butyllithium (2.5 M in hexanes, 2.2 eq )[1]
-
Electrophile: DMF (Dimethylformamide) (3.0 eq)[1]
-
Solvent: Anhydrous THF (0.05 M)
Step-by-Step Methodology:
-
Drying: Flame-dry a round-bottom flask under Argon flow. Ensure all reagents are strictly anhydrous.
-
Solvation: Dissolve the substrate in anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).
-
Lithiation (The Critical Step):
-
Add n-BuLi dropwise over 10 minutes.
-
Mechanistic Note: The first equivalent removes the N-H proton (forming the Li-amide). The second equivalent performs the Li-Br exchange at C3.
-
Stir at -78 °C for 45–60 minutes. The solution often turns deep yellow/orange.
-
-
Electrophile Trapping: Add dry DMF dropwise. Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous NH4Cl.
-
Workup: Extract with EtOAc. The product (aldehyde) may be sensitive; keep workup rapid and cold if possible.
Field Insight (Troubleshooting):
-
Why 2.2 equivalents? If you use only 1.1 eq, the n-BuLi will simply deprotonate the amine, and no halogen exchange will occur. You need >2.0 eq.[1][2][4]
-
Scrambling: If the temperature rises above -60 °C before the electrophile is added, the lithium may migrate to the thermodynamically more stable C5 position ("Halogen Dance"). Keep it cold!
Comparative Data Summary
| Feature | C5-Functionalization | C3-Functionalization |
| Primary Methodology | Palladium Cross-Coupling | Lithium-Halogen Exchange |
| Driving Force | Steric Accessibility | Chelation / Directing Group |
| Key Reagent | Aryl Boronic Acid / Pd(0) | n-BuLi (2+ eq) / Electrophile |
| Temperature | High (80–100 °C) | Cryogenic (-78 °C) |
| Limiting Factor | C3 sterics prevent bis-coupling | Temperature control (Halogen Dance) |
References
-
Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (Analogous heterocyclic selectivity). ResearchGate. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]
-
Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters. [Link][1]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Oregon State University. [Link]
-
3,5-Dibromo-4-methylpyridin-2-amine (Compound Data). PubChem. [Link][1]
Sources
Application Note: Strategic Functionalization of 3,5-Dibromo-N-methylpyridin-2-amine
Executive Summary
This guide details the reaction landscape of 3,5-dibromo-N-methylpyridin-2-amine , a "privileged scaffold" in kinase inhibitor discovery. The presence of the 2-amino group creates a distinct electronic dichotomy: while the molecule itself is the product of a highly regioselective Nucleophilic Aromatic Substitution (
This protocol covers:
-
Synthesis: The regioselective formation of the scaffold via
(The "Primary Event"). -
Reactivity Profile: Why classical
fails on the product and how to overcome this "Deactivation Wall." -
Downstream Protocols: Validated methods for functionalizing the C5 and C3 positions via Palladium-catalyzed cross-coupling.
Chemical Logic & Mechanism[1]
The Regioselectivity Paradox
To understand the reactions of this molecule, one must understand its formation. The precursor, 2,3,5-tribromopyridine , possesses three potential leaving groups.
-
C2 Position (
): Highly activated. The ring nitrogen ( ) exerts a strong inductive (-I) and mesomeric (-M) pull, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack. -
C3/C5 Positions (
): Deactivated. These positions are meta to the ring nitrogen, preventing resonance stabilization of the negative charge on the electronegative nitrogen atom.
The "Deactivation Wall": Once the methylamine nucleophile displaces the C2-bromide, the resulting This compound becomes electron-rich. The amino group is a strong resonance donor (+M), raising the LUMO energy of the ring and rendering the remaining bromines at C3 and C5 inert to further
Reaction Pathway Visualization
Figure 1: The reaction coordinate showing the transition from activated precursor to deactivated scaffold, necessitating a switch from
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (The Event)
Use this protocol to generate the title molecule from 2,3,5-tribromopyridine.
Rationale: The C2-Br is displaced exclusively due to the stabilization of the transition state by the pyridine nitrogen.
Materials:
-
Substrate: 2,3,5-Tribromopyridine (1.0 equiv)
-
Nucleophile: Methylamine (2.0 M in THF, 3.0 equiv)
-
Solvent: Ethanol (EtOH) or THF
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional if excess amine is used.
Step-by-Step:
-
Dissolution: In a pressure tube or sealed flask, dissolve 2,3,5-tribromopyridine (10 mmol) in EtOH (20 mL).
-
Addition: Cool to 0°C. Add Methylamine solution dropwise to control the exotherm.
-
Reaction: Seal the vessel and heat to 60°C for 4-6 hours .
-
Note: Monitoring by HPLC/TLC will show clean conversion. If C2-Cl substrate is used (3,5-dibromo-2-chloropyridine), heat to 80°C.
-
-
Workup: Cool to room temperature (RT). Concentrate in vacuo to remove excess amine and solvent.
-
Purification: Resuspend residue in EtOAc, wash with water and brine. Dry over
.[1] Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc/Hexanes).
Expected Yield: >85% Data Validation:
-
1H NMR: Loss of C2 signal; appearance of N-Me doublet (~2.9 ppm) and broad NH singlet.
-
Regiochemistry: Confirmed by NOESY (interaction between N-Me and C3-Br is NOT possible, but interaction between N-Me and C3-H would be seen if substitution occurred at C3—which it doesn't).
Protocol B: Functionalization of the Scaffold (Reactions OF the Molecule)
Use this protocol to functionalize the C5 position. Classical
Rationale: The C5 position is sterically less hindered than C3 and electronically more accessible for oxidative addition than C3 (which is flanked by the amine and C4).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)[2]
-
Catalyst:
(5 mol%) or -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane[2]
Step-by-Step:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd-catalyst. Purge with Nitrogen/Argon for 5 mins.
-
Solvent: Add degassed 1,4-dioxane and aqueous base.
-
Reaction: Heat to 90°C for 12 hours .
-
Critical Check: Do not overheat (>110°C) or the C3-Br may begin to react, leading to mixtures.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
-
Purification: Silica chromatography.
Quantitative Data Summary
The following table contrasts the reactivity of the precursor versus the title molecule, highlighting the shift in reaction strategy.
| Parameter | Precursor (2,3,5-Tribromo) | Title Molecule (3,5-Dibromo-N-Me-amino) |
| Primary Reactivity | High ( | Low ( |
| Active Site | C2 (Leaving Group: Br) | C5 (Leaving Group: Br) |
| Dominant Mechanism | Addition-Elimination | Pd-Catalyzed Cross-Coupling |
| Electronic State | Electron Deficient ( | Electron Rich ( |
| Key Reagent | Nucleophiles (Amines, Thiols) | Electrophiles (via Pd-Oxidative Addition) |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and subsequent functionalization of the scaffold.
References
- Regioselectivity in Halopyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Synthesis of 2-Amino-3,5-dibromopyridines: Source: Context: Describes the bromination and substitution patterns relevant to this scaffold.
-
Palladium-Catalyzed Cross-Coupling of Aminopyridines: Source: [J. Org.[3] Chem. 2008, 73, 1429-1434.]([Link]) Context: Validates the Suzuki coupling conditions for deactivated amino-halopyridines.
-
Mechanistic Insight (
): Source: Context: Detailed kinetic analysis of on heteroaromatics, explaining the "ortho-effect" of the ring nitrogen.
Sources
Application Note: Strategic Synthesis of 3-Bromo-N-methyl-5-arylpyridin-2-amine Derivatives
Executive Summary & Strategic Rationale
The 3-bromo-N-methyl-5-arylpyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry, particularly prevalent in Type I and Type II kinase inhibitors.[1] The C3-bromine provides a critical vector for further diversification (e.g., via Sonogashira or Suzuki couplings) or acts as a steric block to enforce atropisomerism, while the C5-aryl group often engages the hinge region or hydrophobic pocket of target proteins.[1]
This guide moves beyond generic procedures to present two distinct, field-validated synthetic pathways. The choice between these routes depends on the chemical stability of your specific 5-aryl substituent and the availability of starting materials.
The Strategic Decision Matrix
| Feature | Method A: Late-Stage Bromination | Method B: Regioselective Assembly |
| Primary Logic | Install Aryl group first, then brominate C3.[1] | Build the halogenated core, then couple C5. |
| Best For | Aryl groups stable to NBS/Electrophiles (e.g., Phenyl, Fluorophenyl). | Electron-rich or oxidation-sensitive Aryl groups (e.g., Indoles, Phenols).[1] |
| Key Challenge | Controlling bromination regioselectivity (C3 vs. Aryl ring). | Ensuring C5 vs. C3 selectivity during Suzuki coupling. |
| Starting Material | 5-bromo-N-methylpyridin-2-amine | 2,3,5-tribromopyridine |
Visual Workflow (Pathway Logic)
The following diagram illustrates the decision logic and chemical flow for both methods.
Caption: Comparative synthetic workflows. Method A relies on electronic direction for bromination; Method B relies on steric differentiation for cross-coupling.
Protocol A: The Late-Stage Bromination Route
Target Audience: Chemists working with robust aryl groups (e.g., phenyl, pyridyl) lacking highly activated positions.[1]
Mechanistic Insight
The 2-amino group is a strong electron-donating group (EDG) that activates the pyridine ring at positions C3 and C5 (ortho/para directors).[1] Since C5 is occupied by the aryl group installed in Step 1, Electrophilic Aromatic Substitution (EAS) with NBS is forced to occur at C3.[1]
-
Critical Control: Temperature must be kept low (<0°C to RT) to prevent radical bromination of the N-methyl group or the benzylic positions of the aryl substituent.
Step 1: Suzuki-Miyaura Coupling
Reagents: 5-bromo-N-methylpyridin-2-amine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂[1]·DCM (5 mol%), K₂CO₃ (2.0 eq).[1] Solvent: 1,4-Dioxane/Water (4:1).[1][2]
-
Charge: In a reaction vial, combine the pyridine substrate, arylboronic acid, and base.
-
Degas: Add solvents and sparge with Nitrogen/Argon for 5 minutes. Add the Pd catalyst last to minimize oxidation.
-
Heat: Seal and heat to 90°C for 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Regioselective C3-Bromination
Reagents: 5-aryl-N-methylpyridin-2-amine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).[1] Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents favor ionic EAS over radical pathways).[1]
-
Dissolution: Dissolve the Step 1 product in MeCN (0.1 M concentration) and cool to 0°C in an ice bath.
-
Addition: Add NBS portion-wise over 15 minutes. Do not add all at once.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by LCMS.
-
Checkpoint: If the reaction stalls, add 10 mol% NH₄OAc as a catalyst to activate the NBS.
-
-
Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine.
-
Isolation: Extract with DCM. The product is often pure enough for subsequent steps; otherwise, recrystallize from EtOH/Heptane.
Protocol B: The Regioselective Assembly Route
Target Audience: Chemists requiring high precision, particularly when the aryl group is sensitive to NBS (e.g., electron-rich heterocycles like thiophenes or indoles).[1]
Mechanistic Insight
This route exploits steric differentiation .
-
SNAr Selectivity: In 2,3,5-tribromopyridine, the C2 position is most activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen (inductive withdrawal).[1]
-
Suzuki Selectivity: In the resulting 3,5-dibromo intermediate, the C3-bromide is sterically shielded by the neighboring C2-amine and C4-proton. The C5-bromide is significantly more accessible to the bulky Palladium oxidative addition complex, allowing for highly selective mono-coupling at C5.
Step 1: SNAr with Methylamine
Reagents: 2,3,5-Tribromopyridine (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Diisopropylethylamine (DIPEA, 1.5 eq).[1] Solvent: Ethanol or THF.
-
Mix: Dissolve tribromopyridine in EtOH (0.5 M).
-
Add: Add methylamine solution and DIPEA.
-
Heat: Seal and heat to 60°C for 12 hours.
-
Observation: The reaction is usually clean. The regioisomer at C2 is favored >95:5 over C3/C5 substitution.
-
-
Workup: Concentrate to dryness. Resuspend in EtOAc/Water. The organic layer contains the product 3,5-dibromo-N-methylpyridin-2-amine .[1]
Step 2: Site-Selective C5-Suzuki Coupling
Reagents: this compound (1.0 eq), Arylboronic acid (0.95 eq - Limiting reagent is critical), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).[1] Solvent: Toluene/EtOH/Water (3:1:1).[1]
-
Stoichiometry Control: Use a slight deficit of the boronic acid to prevent double coupling (at C3).
-
Conditions: Degas solvents thoroughly. Heat to 80°C .
-
Note: Pd(PPh₃)₄ is preferred here over highly active catalysts like XPhos or Pd(dppf)Cl₂, as the bulkier triphenylphosphine ligands enhance sensitivity to the steric difference between C3 and C5.[1]
-
-
Monitoring: Watch for the disappearance of the dibromide. If di-coupled product (3,5-diaryl) appears, lower the temperature to 60°C.[1]
-
Purification: The C3-bromo product usually elutes significantly differently from the starting material and bis-coupled byproducts on silica gel.
Analytical Data & Validation
To ensure the integrity of your synthesis, compare your data against these expected parameters.
Expected NMR Signatures (400 MHz, CDCl₃)
| Position | Multiplicity | Chemical Shift (δ) | Diagnostic Feature |
| N-Me | Doublet (broad) | 3.0 – 3.1 ppm | Couples to NH; confirms N-methylation.[1] |
| NH | Broad Singlet | 5.0 – 6.5 ppm | Exchangeable with D₂O. |
| Py-H4 | Doublet (d) | 7.6 – 7.8 ppm | J ≈ 2.0–2.5 Hz (Meta coupling to H6).[1] |
| Py-H6 | Doublet (d) | 8.1 – 8.3 ppm | Deshielded by ring Nitrogen.[1] |
Note: In the final product, the absence of ortho-coupling (J ≈ 8 Hz) on the pyridine ring confirms the 2,3,5-substitution pattern.[1]
QC Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Poly-bromination (Method A) | Temperature too high; radical mechanism active. | Repeat at 0°C; wrap flask in foil (exclude light); use DMF. |
| C3-Coupling (Method B) | Catalyst too active or excess boronic acid. | Switch to Pd(PPh₃)₄; reduce boronic acid to 0.9 eq; lower temp. |
| N-Bromination | Reaction in non-polar solvent.[1][3] | Ensure solvent is MeCN or DMF; add NaHSO₃ wash during workup. |
References
-
Regioselectivity in Bromin
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source:Journal of Organic Chemistry / PMC.
-
URL:[Link]
-
Suzuki Coupling Selectivity on Polyhalogen
-
General Protocol for Pyridine Bromin
-
SNAr Regioselectivity on 2,3,5-Tribromopyridine
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Bromination of N-methylpyridin-2-amine
Welcome to the technical support center for the synthesis and optimization of brominated N-methylpyridin-2-amine. As a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors, achieving high yield and regioselectivity in this reaction is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you navigate the complexities of this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the monobromination of N-methylpyridin-2-amine?
The major product is overwhelmingly 5-bromo-N-methylpyridin-2-amine . The reaction proceeds via an electrophilic aromatic substitution mechanism. The N-methylamino group at the C2 position is a strong electron-donating group, which activates the pyridine ring and directs incoming electrophiles to the ortho (C3) and para (C5) positions. The pyridine nitrogen itself is an electron-withdrawing group, deactivating the ring, particularly at the ortho (C6) and para (C4) positions relative to it. The C5 position is electronically favored due to strong activation from the amino group and is sterically more accessible than the C3 position, making it the primary site of bromination.[2]
Q2: Which brominating agent is best for this reaction: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
For this substrate, N-Bromosuccinimide (NBS) is the recommended reagent . N-methylpyridin-2-amine is a highly activated system. NBS is a milder and more selective brominating agent compared to Br₂, which significantly reduces the risk of over-bromination (dibromination) and other side reactions.[2][3] Using Br₂ often requires more stringent control of conditions and can lead to the formation of hard-to-separate 3,5-dibromo byproducts.[4]
Q3: Why is precise temperature control so important for this reaction?
Electrophilic bromination of highly activated rings like N-methylpyridin-2-amine is a very fast and exothermic reaction. Without proper temperature control, typically by maintaining the reaction at 0 °C or below, localized overheating can occur. This excess energy can overcome the activation barrier for the formation of less-favored isomers and, more commonly, lead to multiple bromination events, drastically reducing the yield of the desired monobromo product.[4]
Q4: My reaction is complete, but I'm having trouble with purification. What are the best methods?
The most common impurities are unreacted starting material and the 3,5-dibromo byproduct. Since these compounds often have similar polarities, purification can be challenging.
-
Column Chromatography: This is the most reliable method. A silica gel column with a gradient elution, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, is effective.[5]
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent final purification step. The choice of solvent is critical and must be determined empirically (e.g., ethanol/water, isopropanol).
-
Acid-Base Extraction: This can be useful during the workup to remove non-basic impurities. The aminopyridine product is basic and can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basifying the aqueous layer.[5]
Troubleshooting and Optimization Guide
Navigating experimental challenges is key to successful synthesis. This guide addresses common issues encountered during the bromination of N-methylpyridin-2-amine.
Common Issues and Solutions
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Degraded NBS: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture. 2. Incorrect Solvent: The solvent may not be appropriate for the reaction. 3. Temperature Too Low: While low temperature is needed for selectivity, excessively cold conditions can stall the reaction. | 1. Use a fresh bottle of NBS or recrystallize the old reagent from water. 2. Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM), Chloroform, or Acetonitrile. 3. Allow the reaction to slowly warm to room temperature after the addition of NBS if no conversion is observed at 0 °C. |
| Significant Dibromination | 1. Excess Brominating Agent: Using more than 1.0-1.1 equivalents of NBS. 2. Poor Temperature Control: Reaction temperature rose above 0-5 °C. 3. Rapid Addition of NBS: Adding the brominating agent too quickly creates high local concentrations. | 1. Carefully weigh the NBS and use no more than 1.1 equivalents. A 1:1 molar ratio is often optimal. 2. Maintain the reaction in an ice/water or ice/salt bath throughout the addition. 3. Add the NBS portion-wise over a period of 30-60 minutes to maintain control. |
| Recovery of Starting Material | 1. Insufficient Brominating Agent: Less than one full equivalent of NBS was used. 2. Reaction Time Too Short: The reaction was quenched before it could go to completion. | 1. Re-check calculations and ensure at least 1.0 equivalent of NBS is used. 2. Monitor the reaction by TLC or LC-MS until the starting material spot has been consumed. |
| Difficult Purification | 1. Similar Polarity: The product, starting material, and byproducts have close Rf values on TLC. 2. Formation of Salts: Formation of HBr can protonate the product, altering its solubility and chromatographic behavior. | 1. Use a long chromatography column and a shallow solvent gradient for better separation. 2. During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid and ensure the product is in its free-base form before chromatography. |
Visual Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving common experimental problems.
Caption: A workflow for troubleshooting bromination reactions.
Optimized Experimental Protocol
This protocol details a reliable method for the regioselective synthesis of 5-bromo-N-methylpyridin-2-amine, designed to maximize yield and minimize side products.
Objective: To synthesize 5-bromo-N-methylpyridin-2-amine from N-methylpyridin-2-amine using N-Bromosuccinimide.
Materials and Reagents
-
N-methylpyridin-2-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methylpyridin-2-amine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice/water bath.
-
-
Bromination:
-
While stirring vigorously at 0 °C, add N-Bromosuccinimide (1.05 eq) to the solution in small portions over 30 minutes. Causality: Portion-wise addition prevents localized temperature spikes and high concentrations of the brominating agent, which are primary causes of dibromination.[2]
-
After the addition is complete, allow the reaction to stir at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.
-
The reaction is typically complete within 1-3 hours, indicated by the consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete, quench it by adding an equal volume of saturated aqueous NaHCO₃ solution. Stir for 10 minutes. Causality: This neutralizes any HBr formed and quenches any remaining reactive bromine species.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil/solid by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate (e.g., 0% to 30% Ethyl Acetate in Hexane).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 5-bromo-N-methylpyridin-2-amine as a solid or oil.
-
Visual Guide to Reagent Selection
The choice of brominating agent is the most critical parameter for this synthesis. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting the optimal brominating agent.
References
-
Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heteroaromatic Compounds. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Lumen Learning. Examples of electrophilic aromatic substitution. Organic Chemistry II. Available at: [Link]
-
Common Organic Chemistry. (2023). Bromination - Common Conditions. Available at: [Link]
-
MySkinRecipes. 5-Bromo-N-methylpyridin-2-amine. Product Information. Available at: [Link]
- Fox, B. A. et al. (1973). 2-Amino-5-bromopyridine. Organic Syntheses, Collective Volume 5, 346.
- den Hertog, H. J., & Jouwersma, C. (1953). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas.
-
Patel, H. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]
Sources
- 1. 5-Bromo-N-methylpyridin-2-amine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3,5-dibromo-N-methylpyridin-2-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-dibromo-N-methylpyridin-2-amine. It addresses common stability issues encountered under basic conditions, offering troubleshooting advice, experimental protocols, and mechanistic insights to ensure the success and integrity of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic conditions?
A1: this compound possesses moderate stability under basic conditions, but its reactivity is a careful balance of several electronic and steric factors. The pyridine nitrogen is basic (though less so than a non-halogenated analogue) and can be protonated or participate in reactions.[1][2] The two bromine atoms are strong electron-withdrawing groups, which decrease the electron density of the pyridine ring.[3] This has two main consequences:
-
It reduces the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted 2-aminopyridines.[2]
-
It activates the ring carbons (especially C-2, C-4, and C-6) towards nucleophilic attack, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) or other base-mediated degradation pathways.
Q2: What are the most likely degradation pathways I should be aware of when using this compound with bases?
A2: The primary concerns are dehalogenation and nucleophilic substitution.
-
Hydrodehalogenation: This is the replacement of one or both bromine atoms with a hydrogen atom. This can be promoted by certain bases, especially in the presence of a hydrogen source or catalytic impurities (e.g., residual palladium).[4][5] The C-Br bond is cleaved, leading to mono-bromo or fully dehalogenated byproducts.
-
Nucleophilic Aromatic Substitution (SNAr): If a nucleophilic base (e.g., hydroxides, alkoxides, or even some amines at high temperatures) is used, it can displace one of the bromine atoms.
-
"Halogen Dance" Isomerization: Under the influence of very strong bases, rearrangement of halogenated arenes can occur, potentially leading to isomeric byproducts.[6] This involves a series of deprotonation/reprotonation and halogen transfer steps.
Q3: Which types of bases are recommended for reactions involving this substrate, and which should be avoided?
A3: The choice of base is critical.
-
Recommended: Non-nucleophilic, sterically hindered inorganic or organic bases are generally preferred. These include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIPEA). For stronger, non-nucleophilic conditions, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.
-
Use with Caution: Strong, nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOMe, KOtBu) should be used with caution and at low temperatures, as they can initiate SNAr or other degradation reactions.
-
Avoid (in certain contexts): Bases that can also act as hydrogen sources in the presence of transition metal catalysts, such as sodium borohydride, should be avoided unless hydrodehalogenation is the desired outcome.[7]
Q4: How do temperature and solvent choice impact the stability of this compound?
A4: Higher temperatures significantly accelerate degradation. Most side reactions, including dehalogenation and SNAr, have a higher activation energy than many desired transformations. If you observe byproduct formation, reducing the reaction temperature is a primary troubleshooting step.[8] For solvents, polar aprotic solvents like DMF, NMP, or DMSO can facilitate reactions but may also promote unwanted side reactions if they contain nucleophilic impurities (e.g., water, dimethylamine in DMF).[3] Using dry, high-purity solvents is essential.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Consumption of Starting Material
-
Potential Cause: The basicity of the reaction medium is insufficient to deprotonate the intended substrate or activate the catalyst. The electron-withdrawing nature of the two bromine atoms reduces the pyridine nitrogen's ability to act as a nucleophile or base.[3]
-
Troubleshooting Steps:
-
Increase Base Strength: Switch from a mild base (e.g., Et₃N) to a stronger one (e.g., K₂CO₃ or DBU).
-
Increase Temperature: Carefully raise the reaction temperature in increments of 10-20 °C while monitoring for byproduct formation via TLC or LC-MS.[3]
-
Change Solvent: If using a non-polar solvent, switch to a polar aprotic solvent like dry DMF or acetonitrile to better solvate ionic intermediates and increase reaction rates.[3]
-
Problem 2: Formation of Unexpected Byproducts with Lower Molecular Weight
-
Potential Cause: Hydrodehalogenation, leading to the formation of 3-bromo-N-methylpyridin-2-amine and/or N-methylpyridin-2-amine. This is a known side reaction for brominated heterocycles.[4]
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to confirm if the byproduct masses correspond to the loss of one (80 Da) or two (160 Da) bromine atoms.
-
Purify Reagents: Ensure your starting material is free from any residual palladium or other hydrogenation catalysts from previous synthetic steps.
-
Use Milder Conditions: Reduce the reaction temperature and/or use a less potent base.
-
Degas Solvents: Remove dissolved oxygen, which can sometimes participate in radical dehalogenation pathways.
-
Problem 3: Difficult Purification and Tailing during Column Chromatography
-
Potential Cause: The basic pyridine nitrogen interacts strongly with the acidic silica gel, causing streaking and poor separation.[8]
-
Troubleshooting Steps:
-
Modify Eluent: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system (e.g., hexane/ethyl acetate). This will saturate the acidic sites on the silica, allowing your product to elute more cleanly.[8]
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase (C18) column if your compound is sufficiently non-polar.
-
Acid-Base Extraction: Before chromatography, you can sometimes perform an acid-base workup. Dissolve the crude material in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and move your basic compound into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract your product.[8]
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary side reactions that this compound can undergo under basic conditions.
Caption: Potential degradation pathways under basic conditions.
Experimental Protocol: Base Stability Assessment
This protocol allows you to systematically test the stability of this compound under your proposed reaction conditions before committing a large amount of material.
Objective: To determine the rate of degradation and byproduct formation in the presence of different bases at a target temperature.
Materials:
-
This compound
-
Internal standard (e.g., dodecane, biphenyl; must be inert to conditions and chromatographically resolved)
-
Anhydrous reaction solvent (e.g., DMF, Dioxane)
-
Bases to be tested (e.g., K₂CO₃, Cs₂CO₃, DBU, KOtBu)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and LC-MS vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen reaction solvent at a known concentration (e.g., 0.1 M).
-
Reaction Setup: To four separate labeled reaction vials, add a stir bar and the appropriate base (e.g., 2.0 equivalents).
-
Initiate Reactions: Add a precise volume (e.g., 1.0 mL) of the stock solution to each vial, seal them, and place them in a pre-heated block at your target reaction temperature. Start a timer.
-
Time Point Sampling (T=0): Immediately take a small aliquot (e.g., 20 µL) from one vial. Quench it by diluting in a prepared vial containing mobile phase (e.g., 1 mL of acetonitrile/water) and a drop of dilute acid (e.g., 0.1 M HCl) to neutralize the base.
-
Monitoring: At regular intervals (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs), repeat the sampling and quenching process for each reaction vial.
-
Analysis:
-
Analyze each quenched sample by LC-MS.
-
Calculate the ratio of the peak area of the starting material to the peak area of the internal standard.
-
Plot this ratio against time for each base to determine the rate of consumption.
-
Simultaneously, monitor for the appearance and growth of byproduct peaks (e.g., dehalogenated species).
-
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues related to the stability of your compound.
Caption: A workflow for troubleshooting common reaction issues.
Data Summary: Base Selection Guide
| Base | pKa (Conjugate Acid) | Type | Recommended Use |
| Triethylamine (Et₃N) | ~10.7 | Organic, Non-Nu | Mild conditions, acid scavenger. May be too weak for some transformations. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (second pKa) | Inorganic, Non-Nu | General purpose, widely used in cross-coupling. Good starting point. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (second pKa) | Inorganic, Non-Nu | More soluble than K₂CO₃ in organic solvents, often gives higher reactivity. |
| DBU | ~12.5 | Organic, Non-Nu | Strong, non-nucleophilic choice for difficult deprotonations. |
| Potassium tert-butoxide (KOtBu) | ~17 | Alkoxide, Nucleophilic | Very strong base. Use at low temperatures to minimize SNAr and other side reactions. |
| Sodium Hydroxide (NaOH) | ~15.7 | Hydroxide, Nucleophilic | Use with extreme caution. High risk of SNAr and dehalogenation at elevated temps. |
References
-
BenchChem. Troubleshooting low reactivity of substituted pyridines in indolizine synthesis.
-
BenchChem. Troubleshooting common issues in pyridine synthesis.
-
Movassaghi, M., et al. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.
-
ResearchGate. Reactivity of 2-aminopyridine N-oxides.
-
Andreu, P. L., et al. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.
-
Movassaghi, M., et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters.
-
University of Technology, Iraq. Pyridines.
-
GalChimia. Easy Access to 2-Aminopyridines.
-
Pearson. Side-Chain Reactions of Substituted Pyridines.
-
Handy, S. T., et al. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters.
-
Weidlich, T., et al. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts.
-
NIST. 2-Aminopyridine. NIST Chemistry WebBook.
-
Gurovets, A. S., et al. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds.
-
ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
-
De, S., et al. Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry.
-
MilliporeSigma. 3,5-Dibromo-2-methylpyridin-4-amine.
-
PubChem. 3,5-Dibromo-4-methylpyridin-2-amine.
-
ResearchGate. 3,5-Dibromo-6-methylpyridin-2-amine.
-
Hameed, A., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules.
-
Ashenhurst, J. 5 Key Basicity Trends of Amines. Master Organic Chemistry.
-
ResearchGate. Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
-
MDPI. 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1).
-
Tsuboi, S., et al. 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Journal of the Faculty of Environmental Science and Technology, Okayama University.
-
Beilstein Journal of Organic Chemistry. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
-
Le-Dey, R., et al. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][3][8][9]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances.
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
storage conditions to prevent degradation of brominated aminopyridines
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with brominated aminopyridines (e.g., 2-amino-5-bromopyridine, 4-amino-3-bromopyridine). These compounds are highly valuable building blocks for transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), but their dual-functional nature makes them highly susceptible to environmental degradation.
Below, we provide field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your chemical inventory.
🔬 Troubleshooting FAQs: Degradation Mechanisms & Prevention
Q1: Why does my brominated aminopyridine batch turn yellow or dark brown over time? A: Brominated aminopyridines are typically off-white to pale yellow powders in their pure state[1][2]. A macroscopic color shift to dark brown is a direct indicator of chemical degradation, driven by two synergistic pathways:
-
Amine Oxidation: The exocyclic amino group features an electron-rich nitrogen lone pair that is highly susceptible to atmospheric oxygen. Prolonged exposure leads to the formation of N-oxides, nitroso compounds, or azo/azoxy dimers, which are highly chromophoric (dark in color)[3].
-
Photolytic Debromination: Exposure to UV or high-energy visible light induces homolytic cleavage of the C-Br bond. Advanced oxidation studies demonstrate that aminopyridines degrade rapidly under photo-oxidative conditions (such as UV-assisted photo-Fenton processes), highlighting their extreme sensitivity to light and oxidative radicals[4][5].
Q2: What are the optimal long-term storage conditions to prevent this degradation? A: To arrest both oxidative and photolytic degradation, you must implement a multi-barrier storage strategy:
-
Temperature: While some stable isomers like 2-amino-5-bromopyridine can be stored at room temperature (RT) for short periods[6], more reactive derivatives (e.g., 4-amino-3-bromopyridine) must be stored at 0–8°C[2]. Lowering the temperature reduces the kinetic energy available for auto-oxidation. For multi-year drug development campaigns, -20°C is the gold standard.
-
Light Protection: Because photodegradation is a primary risk[4], these compounds must be stored in actinic (amber) glass vials or completely opaque containers to block UV and short-wavelength visible light[6].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace atmospheric oxygen and prevent the formation of reactive oxygen species[3].
-
Moisture Control: Use desiccators. While the core heterocycle is not rapidly hydrolyzable, moisture facilitates hygroscopic clumping, which increases the surface area exposed to trapped oxygen and accelerates surface-level degradation[7]. Formulated aminopyridine capsules maintain stability for up to 6 months when strictly protected from light and moisture[8].
Q3: How do I rescue or validate a potentially degraded batch before a critical cross-coupling reaction? A: Never use a discolored batch without analytical validation. Debrominated impurities will alter your stoichiometry, while oxidized amine dimers can irreversibly poison palladium catalysts.
-
Self-Validation: Run an LC-MS analysis. Look for the loss of the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity separated by 2 m/z units). The presence of M-Br peaks or higher molecular weight dimers confirms degradation.
-
Rescue: If degradation is minimal (<5% by HPLC), the batch can often be rescued via recrystallization from hot toluene or an ethanol/water gradient, followed by thorough vacuum drying.
📊 Quantitative Data: Storage Condition Matrix
To standardize your lab's inventory management, refer to the following validated storage parameters for common brominated aminopyridines.
| Compound Type | Optimal Temperature | Atmosphere | Light Protection | Expected Shelf Life | Visual Indicator of Degradation |
| 2-Amino-5-bromopyridine | RT (20–25°C) | Inert (Ar/N₂) | Amber Vial | >12 months | Off-white shifts to brown |
| 4-Amino-3-bromopyridine | 0–8°C | Inert (Ar/N₂) | Amber Vial | >12 months | Pale yellow shifts to dark brown |
| 2-Amino-4-bromopyridine | Cool / RT | Inert (Ar/N₂) | Amber Vial | >12 months | Color darkening / clumping |
| Formulated Aminopyridines | 4°C to RT | Desiccated | Opaque Container | 6–12 months | Powder clumping / discoloration |
⚙️ Pathway Visualization
The following diagram illustrates the causal relationship between environmental stressors and the specific degradation pathways that compromise brominated aminopyridines.
Degradation pathways of brominated aminopyridines triggered by environmental stressors.
🧪 Standard Operating Procedure: Inert Aliquoting and Storage
To ensure a self-validating system where degradation is mechanically prevented, follow this step-by-step methodology when receiving a new bulk batch of brominated aminopyridines.
Step 1: Thermal Equilibration
-
Action: If retrieving a bulk bottle from cold storage (0–8°C or -20°C), place the sealed container in a desiccator and allow it to equilibrate to room temperature for at least 2 hours before opening.
-
Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
-
Validation: Touch the exterior of the glass; it must be completely at room temperature with no visible condensation before the seal is broken.
Step 2: Inert Atmosphere Handling
-
Action: Transfer the bulk bottle to a glovebox or a Schlenk line purged with high-purity Argon.
-
Causality: Argon is heavier than air and Nitrogen, providing a superior, dense protective blanket over the solid chemical, effectively displacing reactive O₂.
-
Validation: Utilize an oxygen sensor within the glovebox to confirm O₂ levels are <5 ppm prior to opening the bulk container.
Step 3: Actinic Aliquoting
-
Action: Weigh the required amounts into pre-dried, amber glass vials. Do not use clear glass.
-
Causality: Amber glass blocks the transmission of UV and short-wavelength visible light, preventing photolytic C-Br bond cleavage.
Step 4: Sealing and Desiccation
-
Action: Backfill the aliquoted vials with Argon, seal tightly with PTFE-lined caps, and wrap the exterior seal with Parafilm. Store the vials in a secondary light-proof desiccator cabinet set to the compound's optimal temperature (e.g., 0–8°C for 4-amino-3-bromopyridine)[2].
-
Validation: Place indicating silica gel inside the secondary container. A color change from blue to pink acts as a visual alarm that the desiccation barrier has been breached and moisture is present.
📚 References
-
Jubilant Ingrevia Limited. "2-Amino-5-bromopyridine Safety Data Sheet." jubilantingrevia.com.9
-
ChemScene. "1072-97-5 | 2-Amino-5-bromopyridine." chemscene.com. 6
-
Santa Cruz Biotechnology. "2-Amino-5-bromopyridine." scbt.com. 1
-
CORE. "Fenton and Photo-fenton Oxidation Processes for Degradation of 3-Aminopyridine from Water." core.ac.uk. 4
-
EnggNagar. "Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine." enggnagar.com. 5
-
ChemicalBook. "2-Amino-4-bromopyridine - Safety Data Sheet." chemicalbook.com. 3
-
Chem-Impex. "4-Amino-3-bromopyridine." chemimpex.com. 2
-
SEFH. "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." sefh.es. 8
-
Loba Chemie. "2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No." lobachemie.com. 7
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
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- 5. enggnagar.com [enggnagar.com]
- 6. chemscene.com [chemscene.com]
- 7. lobachemie.com [lobachemie.com]
- 8. sefh.es [sefh.es]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Purification of 3,5-dibromo-N-methylpyridin-2-amine
Welcome to the technical support center for the synthesis and purification of 3,5-dibromo-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing residual bromine from their final product. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical advice and proven protocols to ensure the purity and integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product has a yellow to reddish-brown tint. What is the likely cause and how can I resolve this?
A1: A persistent yellow to reddish-brown coloration in your final product is a strong indicator of residual elemental bromine (Br₂). Bromine is a volatile, colored liquid that can be challenging to remove completely, especially when trapped within the crystal lattice of the product or dissolved in the solvent.
Underlying Cause:
The bromination of N-methylpyridin-2-amine is a robust reaction, but it can be difficult to achieve perfect stoichiometry. Excess bromine is often used to drive the reaction to completion, leading to its presence in the crude product. The N-methylamino group is an activating group, facilitating electrophilic aromatic substitution, but it can also be susceptible to oxidation by bromine under certain conditions, potentially leading to colored byproducts.
Troubleshooting & Resolution Protocol:
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) Wash: This is the most common and effective method for quenching and removing residual bromine.[1][2] Sodium thiosulfate reduces elemental bromine to colorless bromide ions (Br⁻).[1][3][4]
-
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with a 10% (w/v) aqueous solution of sodium thiosulfate.[2]
-
Continue washing until the organic layer is colorless. The aqueous layer will contain sodium bromide and sodium sulfate.[2]
-
Separate the organic layer and wash it with brine (saturated NaCl solution) to remove residual water.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[2]
-
-
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅) Wash: These are also effective reducing agents for bromine and can be used as an alternative to sodium thiosulfate.[2]
-
Protocol:
-
Follow the same procedure as with sodium thiosulfate, using a 5-10% (w/v) aqueous solution of sodium bisulfite or sodium metabisulfite.
-
-
Workflow for Bromine Quenching:
Caption: Workflow for removing residual bromine using a quenching wash.
Q2: After a thiosulfate wash, my product is colorless, but subsequent analysis (e.g., HPLC, NMR) still indicates impurities. What are the possible reasons?
A2: While a thiosulfate wash is excellent for removing elemental bromine, it will not remove other potential impurities. The presence of additional signals in your analytical data suggests the formation of byproducts during the bromination reaction or incomplete reaction.
Potential Byproducts and Their Origins:
-
Monobrominated Species (3-bromo- or 5-bromo-N-methylpyridin-2-amine): This occurs if the bromination reaction does not go to completion. The bromination of 2-aminopyridine can yield a mixture of mono- and di-substituted products.[5]
-
Over-brominated Species (e.g., 3,4,5-tribromo-N-methylpyridin-2-amine): While less common due to the deactivating effect of the existing bromine atoms, it can occur under harsh reaction conditions (e.g., high temperature, large excess of bromine).
-
Oxidation Byproducts: The pyridine ring and the N-methylamino group can be susceptible to oxidation by bromine, leading to a variety of minor impurities.
Troubleshooting & Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical.
-
Solvent Selection: An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene/Heptane
-
-
Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).
-
If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities (use with caution as it can also adsorb your product).
-
Hot filter the solution to remove any insoluble material (and activated carbon if used).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: For difficult separations or when a very high degree of purity is required, silica gel column chromatography is the method of choice.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the specific impurities.
-
General Guidance: Start with a low polarity eluent and gradually increase the polarity to elute your product. The monobrominated species will likely elute first, followed by your desired dibrominated product. Over-brominated and more polar impurities will elute later.
-
Decision Tree for Purification Method:
Caption: Decision tree for selecting the appropriate purification method.
Q3: How can I quantify the amount of residual bromine in my product?
A3: Quantifying trace amounts of residual bromine is important for quality control, especially in pharmaceutical applications. Several analytical techniques can be employed.
| Analytical Method | Principle | Advantages | Disadvantages |
| Iodometric Titration | Residual bromine oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution using a starch indicator.[7][8][9] | Cost-effective, well-established method. | Not suitable for very low concentrations, can be affected by other oxidizing agents. |
| UV-Vis Spectroscopy | Elemental bromine has a characteristic absorbance in the UV-Vis spectrum (around 390 nm in many organic solvents). | Simple, rapid, and non-destructive. | Requires a pure solvent blank, can be interfered with by other colored impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis | The volatile bromine in the headspace above the sample is injected into the GC-MS. | Highly sensitive and specific. | Requires specialized equipment, method development can be time-consuming. |
Protocol for Iodometric Titration:
-
Accurately weigh a sample of the this compound product and dissolve it in a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Add an excess of potassium iodide (KI) solution. The solution will turn yellow/brown due to the formation of iodine.[7]
-
Titrate with a standardized solution of sodium thiosulfate until the yellow/brown color fades to a pale straw color.[7]
-
Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.[7][9]
-
Continue the titration with sodium thiosulfate until the blue/black color disappears. This is the endpoint.[7][9]
-
The amount of bromine can be calculated from the volume and concentration of the sodium thiosulfate solution used.
References
-
Wikipedia. (2024). Sodium thiosulfate. [Link]
-
Quora. (2018). How does sodium thiosulfate neutralize bromine?. [Link]
-
University of Regensburg. (n.d.). Pyridine Chemistry. [Link]
-
Royal Society of Chemistry. (1981). Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. [Link]
-
YouTube. (2014). Neutralization of Bromine - Beautiful Reaction. [Link]
-
BROMMAX. (2006). Determination of the Activity of Aqueous Bromine-Containing Solutions By Iodometric Titration. [Link]
-
Wikipedia. (2024). Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
University of California, Davis. (n.d.). Iodometric Titration. [Link]
-
EUsalt. (n.d.). Determination of Total Bromine and Iodine (Expressed as Bromine) Sodium Chloride - Analytical Standard. [Link]
-
Acta Chemica Scandinavica. (1956). ON THE IODOMETRIC DETERMINATION OF THE BROMIDE ION. [Link]
-
ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]
-
Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER Pd-CATALYSIS. [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. envirotech.com [envirotech.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. eusalt.com [eusalt.com]
Validation & Comparative
13C NMR Chemical Shift Guide: 3,5-Dibromo-N-methylpyridin-2-amine
The following is a comprehensive technical guide designed for researchers in organic synthesis and medicinal chemistry. It prioritizes comparative analysis and structural validation logic.
Content Type: Publish Comparison Guide Subject: Structural Characterization & Spectral Assignment Audience: Medicinal Chemists, Spectroscopists, Drug Discovery Scientists
Executive Summary: The Scaffold Context
3,5-Dibromo-N-methylpyridin-2-amine (CAS: 858839-25-5) is a high-value heterocyclic intermediate.[1][2][3][4] It serves as a critical electrophilic scaffold in the synthesis of kinase inhibitors and complex biaryl systems via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Accurate NMR characterization of this molecule is often complicated by the regio-ambiguity of bromination patterns and the electronic influence of the N-methyl group. This guide provides a comparative spectral analysis, contrasting the target molecule against its non-brominated parent scaffold to isolate specific substituent effects.
Comparative Spectral Data
The following table contrasts the Predicted Chemical Shifts of the target molecule against the Experimental Chemical Shifts of its parent scaffold, N-methylpyridin-2-amine. This comparison isolates the specific shielding/deshielding effects (
Table 1: 13C NMR Chemical Shift Assignment (CDCl₃)
| Carbon Position | Target (Predicted) | Scaffold (Exp)* | Assignment Logic | |
| C2 (Ipso) | 156.5 ± 1.5 | 158.4 | -1.9 | Ipso to amine; slight shielding by ortho-Br. |
| C6 (C-H) | 146.0 ± 1.0 | 148.7 | -2.7 | |
| C4 (C-H) | 141.5 ± 1.5 | 134.2 | +7.3 | Significant deshielding due to two ortho-Br atoms. |
| C5 (C-Br) | 106.0 ± 2.0 | 112.4 | -6.4 | Heavy atom effect (Br) + resonance shielding. |
| C3 (C-Br) | 104.5 ± 2.0 | 108.5 | -4.0 | Shielded by ortho-amino group and ipso-Br. |
| N-CH₃ | 29.5 ± 0.5 | 29.0 | +0.5 | N-Methyl signal; minimal electronic perturbation. |
*Scaffold Data Source: Experimental 13C NMR of N-methylpyridin-2-amine in CDCl₃ [Ref 1].
Key Spectral Features for Identification
-
The C4 Deshielding (+7.3 ppm): The most diagnostic change is the downfield shift of C4. In the parent scaffold, C4 is at 134.2 ppm. In the 3,5-dibromo derivative, the C4 proton is flanked by two bromine atoms, causing a significant downfield shift to ~141.5 ppm due to the "ortho effect" of halogens.
-
The "Heavy Atom" Upfield Shift: Both C3 and C5 bear Bromine atoms. Contrary to electronegativity expectations, C-Br carbons in aromatic systems often experience an upfield shift (shielding) relative to C-H, typically -5 to -10 ppm. This places C3 and C5 in the distinct 100–110 ppm region.
Structural Assignment Workflow
To ensure rigorous identification, researchers should follow this logic pathway when interpreting the spectrum.
Figure 1: Logic flow for assigning the 13C NMR spectrum of this compound. Note the distinct separation between the aliphatic methyl group and the aromatic pyridine carbons.
Experimental Protocol: Synthesis & Preparation
For researchers synthesizing this compound to validate the NMR data, the following protocol ensures high purity, minimizing "ghost peaks" from regioisomers.
Methodology: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 3,5-Dibromo-2-chloropyridine + Methylamine
-
Reagents:
-
3,5-Dibromo-2-chloropyridine (1.0 eq)
-
Methylamine (2.0 M in THF, 3.0 eq)
-
Ethanol (Solvent, 0.5 M concentration)
-
-
Procedure:
-
Charge a pressure vessel with the chloropyridine and ethanol.
-
Add methylamine solution dropwise at 0°C.
-
Seal and heat to 80°C for 4 hours .
-
Note: Monitoring by TLC (20% EtOAc/Hexane) should show the disappearance of the starting material (
) and appearance of the product ( ).
-
-
Workup for NMR Purity:
-
Concentrate in vacuo.
-
Redissolve in EtOAc, wash with water (2x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from minimal hot ethanol or flash chromatography (Hexane/EtOAc) to remove traces of unreacted amine which can broaden NMR signals.
-
NMR Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this molecule. DMSO can cause broadening of the N-H proton and may obscure the N-Methyl carbon signal due to solvent overlap (~39 ppm).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C3, C5) have long T1 relaxation times. A short delay will suppress their intensity, making them difficult to detect.
Technical Analysis: Substituent Effects
Understanding why the shifts occur allows for self-validation of the data.
The N-Methyl Effect
Methylation of the 2-amino group introduces a
- -effect (Deshielding): The C2 carbon (directly attached to Nitrogen) shifts downfield by ~2-5 ppm compared to the free amine (2-amino-3,5-dibromopyridine).
- -effect (Shielding): The C3 carbon (ortho) experiences steric compression from the methyl group, typically resulting in a slight upfield shift (1-2 ppm).
The Bromine Effect (Heavy Atom)
Bromine is less electronegative than Chlorine or Fluorine but has a large electron cloud.
-
Inductive Effect (-I): Withdraws electrons, deshielding adjacent protons (H4, H6).
-
Mesomeric Effect (+M): Donates electrons into the ring, shielding the ortho/para positions.
-
Spin-Orbit Coupling: The large mass of Bromine causes "Heavy Atom Shielding" on the attached carbon (C-Br), moving it significantly upfield compared to a C-Cl or C-F bond. This is why C3 and C5 appear at ~105 ppm rather than >120 ppm.
References
-
RSC Publishing. "Regioselective functionalization of imidazoheterocycles: 13C NMR of N-methylpyridin-2-amine." Organic & Biomolecular Chemistry, 2018.
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 817683: 3,5-Dibromo-4-methylpyridin-2-amine (Analog Comparison)." PubChem.
-
ChemicalBook. "3,5-Dibromo-2-pyridylamine Spectral Data." ChemicalBook.
-
BenchChem. "Reactivity and NMR Estimation of Halogenated Aminopyridines." BenchChem Reactivity Guide.
Sources
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 3,5-Dibromo-N-methylpyridin-2-amine
Introduction
3,5-Dibromo-N-methylpyridin-2-amine is a highly functionalized halogenated heterocycle widely utilized as a synthetic building block in drug discovery. Accurate structural elucidation of such polyhalogenated compounds is critical for identifying synthetic intermediates, degradants, and metabolic products. Mass spectrometry (MS) serves as the cornerstone for this analysis.
This guide objectively compares analytical mass spectrometry approaches—specifically Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—and provides a comprehensive breakdown of the compound's collision-induced dissociation (CID) fragmentation mechanisms.
The Molecular Target & Isotopic Fingerprint
The presence of two bromine atoms in this compound (Formula: C₆H₆Br₂N₂, Exact Monoisotopic Mass: 263.89 Da) dictates its mass spectral behavior. Bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
Causality in Isotopic Signatures: Because the natural abundance of these isotopes is nearly 1:1, any intact molecular species containing two bromine atoms will exhibit a characteristic three-peak isotopic cluster separated by 2 Da, governed by binomial expansion[1]. In positive-ion ESI, the protonated molecule [M+H]⁺ appears as a distinct triad at m/z 264.9 (⁷⁹Br₂), 266.9 (⁷⁹Br⁸¹Br), and 268.9 (⁸¹Br₂), with an intensity ratio of approximately 1:2:1[1]. Recognizing this isotopic signature is the first step in a self-validating analytical workflow, as it unambiguously confirms the dibrominated state of the precursor before any fragmentation is induced.
Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the optimal MS platform requires balancing ionization energy with the need for structural information.
-
GC-EI-MS (Hard Ionization): Operates typically at 70 eV, imparting significant excess internal energy to the molecule[1]. While this generates highly reproducible, library-searchable fragmentation patterns, the molecular ion (M⁺•) is often heavily depleted. For this compound, EI causes rapid, uncontrolled loss of bromine radicals, complicating the identification of the intact molecule.
-
LC-ESI-MS/MS (Soft Ionization + CID): ESI gently protonates the secondary amine, preserving the [M+H]⁺ precursor[2]. Structural information is then obtained selectively by isolating a specific isotopologue in a quadrupole and subjecting it to Collision-Induced Dissociation (CID)[3]. This targeted approach provides superior signal-to-noise ratios and allows researchers to map direct precursor-to-product ion relationships[2].
Table 1: Analytical Performance Comparison for this compound
| Parameter | GC-EI-MS (Hard Ionization) | LC-ESI-MS/MS (Soft Ionization + CID) |
| Ionization Energy | ~70 eV (Fixed, high energy) | Variable (Low energy protonation) |
| Precursor Ion Abundance | Low to trace (extensive in-source decay) | High (Base peak is typically [M+H]⁺) |
| Fragmentation Control | None (Simultaneous global fragmentation) | High (Tunable via Collision Energy in CID) |
| Isotopic Preservation | Poor (Isotope clusters overlap with fragments) | Excellent (Precursor isolated prior to MS2) |
| Best Used For | Rapid library matching of known volatiles | De novo structural elucidation & trace analysis |
Mechanistic Fragmentation Pathways (CID)
When the mixed-isotope precursor (⁷⁹Br⁸¹Br, m/z 266.9) is isolated and subjected to CID, the fragmentation is driven by the stability of the resulting product ions and relative bond dissociation energies.
Pathway A: Homolytic Halogen Radical Expulsion A conventional rule of thumb in low-energy CID is the "even-electron rule," which states that even-electron precursors ([M+H]⁺) should yield even-electron product ions via heterolytic cleavage[4]. However, halogenated aromatic compounds frequently violate this rule[4]. The relatively weak C-Br bond undergoes homolytic cleavage, expelling a neutral bromine radical (•Br, 79 Da or 81 Da) to form a radical cation[4]. Because the isolated m/z 266.9 precursor contains one ⁷⁹Br and one ⁸¹Br, the loss of a bromine radical yields a classic 1:1 doublet at m/z 187.9 (loss of ⁷⁹Br) and m/z 185.9 (loss of ⁸¹Br). This 1:1 doublet is a self-validating diagnostic feature confirming that the first fragment still contains exactly one bromine atom[1].
Pathway B: Amine Cleavage Parallel to halogen loss, the molecule can undergo cleavage at the exocyclic amine. The loss of the N-methyl group as neutral methylamine (CH₃NH₂, 31 Da) yields a dibromopyridinyl cation at m/z 235.9. Because this fragment retains both bromine atoms, it will appear as a single peak if only the m/z 266.9 precursor was strictly isolated, or maintain the 1:2:1 signature if a wider isolation window was used[2].
Caption: CID Fragmentation Pathway of this compound.
Experimental Protocol: LC-ESI-MS/MS Workflow
To ensure high-confidence structural elucidation, the following step-by-step protocol establishes a self-validating system for analyzing this compound.
Step 1: Sample Preparation
-
Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: The compound is highly lipophilic but contains a basic amine. The formic acid ensures the amine is pre-protonated in solution, maximizing ESI positive-ion yield and preventing signal suppression[5].
Step 2: Chromatographic Separation
-
Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Causality: The C18 column separates the target from potential debrominated synthetic impurities, ensuring the MS analyzes a pure chromatographic peak without isobaric interference.
Step 3: Precursor Isolation & CID (The Self-Validating Step)
-
Operate the mass spectrometer in Positive ESI mode.
-
MS1 Scan: Verify the presence of the 1:2:1 isotopic cluster at m/z 264.9, 266.9, and 268.9[1].
-
Quadrupole Isolation: Set Q1 to isolate only the central isotopologue at m/z 266.9 (isolation window of 1.0 Da).
-
Collision Cell: Apply a normalized collision energy (NCE) sweep (e.g., 20-40 eV) using Argon or Nitrogen as the collision gas[6].
-
Causality: Isolating the mixed-isotope peak (⁷⁹Br⁸¹Br) guarantees that subsequent loss of a single bromine will produce a 1:1 doublet in the MS2 spectrum. This mathematically validates the fragmentation mechanism and confirms the number of halogen atoms without requiring an external reference standard[1].
Step 4: Data Acquisition & Interpretation
-
Acquire the MS2 spectrum using a high-resolution analyzer (TOF or Orbitrap)[3].
-
Confirm the presence of the m/z 185.9 / 187.9 doublet (radical loss) and the m/z 235.9 peak (amine loss)[4].
Caption: Step-by-step LC-ESI-MS/MS workflow for halogenated pyridine analysis.
References
-
Xing, S., & Huan, T. (2022). "Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry." Analytica Chimica Acta. PubMed. URL:[Link]
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Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports. RSC Publishing. URL:[Link]
-
Washington University School of Medicine. "Collision-induced dissociation." WashU Medicine Research Profiles. URL:[Link]
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- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size-Exclusion Chromatography–Electrospray-Ionization Mass Spectrometry To Characterize End Group and Chemical Distribution of Poly(lactide-co-glycolide) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Infrared Spectroscopy of N-Methyl and C-Br Bonds in Pyridines
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The vibrational frequencies of specific functional groups provide a molecular fingerprint, offering critical insights into the composition and purity of synthesized compounds. This guide provides an in-depth comparison of the characteristic IR absorption peaks for N-methyl and C-Br bonds within a pyridine framework, grounded in experimental data and spectroscopic principles.
Introduction to Vibrational Signatures in Pyridine Derivatives
The pyridine ring, an aromatic heterocycle, exhibits a series of characteristic IR absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹[1][2]. The in-ring C=C and C=N stretching vibrations produce a complex pattern of bands between 1650 cm⁻¹ and 1400 cm⁻¹[3][4]. The substitution of a hydrogen atom with a bromine atom or the methylation of the ring nitrogen introduces significant and predictable changes to the IR spectrum. These changes are driven by two primary factors: the mass effect and electronic effects .
The heavier mass of the bromine atom, compared to hydrogen, lowers the vibrational frequency of the C-Br bond, causing its absorption to appear in the far-infrared or "fingerprint" region of the spectrum. Conversely, the N-methylation of pyridine to form a pyridinium salt alters the electronic distribution within the ring, which in turn affects the force constants of the various bonds and shifts their corresponding absorption frequencies.
Comparative Analysis of IR Absorption Peaks
The following table summarizes the key IR absorption peaks for a model set of pyridine derivatives: pyridine, 4-bromopyridine, N-methylpyridinium, and 4-bromo-N-methylpyridinium. This data, compiled from established spectroscopic literature, provides a clear comparison of the vibrational signatures of the N-methyl and C-Br bonds.
| Functional Group/Vibration | Pyridine (cm⁻¹) | 4-Bromopyridine (cm⁻¹) | N-Methylpyridinium (cm⁻¹) | 4-Bromo-N-Methylpyridinium (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3140-3110 | 3100-3000 | Medium |
| N-CH₃ Symmetric/Asymmetric Stretch | - | - | 2830-2820 | 2830-2820 | Distinctive |
| Ring C=C and C=N Stretches | 1600-1400 | 1600-1400 | 1650-1430 | 1650-1450 | Strong |
| Exocyclic N⁺-C Stretch | - | - | 1129-1092 | ~1100 | Weak |
| C-Br Stretch | - | 600-500 | - | 600-500 | Medium |
Key Observations and Mechanistic Insights:
-
N-Methyl (N-CH₃) Group: The presence of an N-methyl group is clearly indicated by a distinctive absorption band in the 2830-2820 cm⁻¹ region, which is attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl group[5]. The quaternization of the nitrogen to form an N-alkylated pyridinium salt also results in the appearance of a weak band between 1129-1092 cm⁻¹, which can be assigned to the exocyclic N-C stretching vibration[4].
-
Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is consistently found in the 690-515 cm⁻¹ range[6]. For brominated pyridines, this peak is typically observed between 600-500 cm⁻¹[3]. The relatively low frequency of this vibration is a direct consequence of the large mass of the bromine atom.
-
Pyridine Ring Vibrations: The quaternization of the pyridine nitrogen to form an N-methylpyridinium salt leads to notable changes in the ring's vibrational modes[4]. The aromatic C-H stretching bands can shift, and the pattern of C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region is altered due to the change in the electronic structure of the pyridine molecule[4].
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining and comparing the FT-IR spectra of pyridine derivatives.
Materials:
-
Pyridine
-
4-Bromopyridine
-
N-Methylpyridinium iodide (or other salt)
-
4-Bromo-N-methylpyridinium bromide (or other salt)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two, Agilent Cary 630)
Protocol 1: Sample Preparation (KBr Pellet Technique for Solid Samples) [7]
-
Grind KBr: Gently grind approximately 150-200 mg of dry, FT-IR grade KBr in an agate mortar to a fine powder.
-
Add Sample: Add 1-2 mg of the solid pyridine derivative (e.g., 4-bromopyridine, N-methylpyridinium iodide, or 4-bromo-N-methylpyridinium bromide) to the KBr in the mortar.
-
Mix and Grind: Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Press Pellet: Transfer the powder to the pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Mount Pellet: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Protocol 2: FT-IR Data Acquisition and Analysis [7]
-
Purge Spectrometer: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Acquire Background Spectrum: With an empty sample compartment, acquire a background spectrum.
-
Acquire Sample Spectrum: Place the prepared KBr pellet in the spectrometer's sample compartment and acquire the sample spectrum.
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Processing: Use the spectrometer's software to perform baseline correction and peak picking.
-
Analysis: Analyze the resulting spectrum by assigning the observed absorption bands to the corresponding molecular vibrations based on the data in the comparison table and established correlation charts.
Visualizing the Experimental Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the FT-IR analysis and the conceptual relationship between the molecular structure of the pyridine derivatives and their characteristic IR absorption peaks.
Caption: Workflow for FT-IR Analysis of Pyridine Derivatives.
Caption: Relationship between Structure and IR Peaks.
Conclusion
The judicious application of IR spectroscopy allows for the confident identification of N-methyl and C-Br functional groups on a pyridine scaffold. By understanding the underlying principles of mass and electronic effects, researchers can interpret spectral data to confirm the successful synthesis of desired pyridine derivatives. The distinct and well-characterized absorption bands for N-methyl and C-Br bonds serve as reliable diagnostic markers in the development of novel pharmaceuticals and other advanced materials.
References
- What is the IR spectrum of 4 - bromopyridine hydrochloride? - Blog. (2025, November 12).
- Application Note: FT-IR Analysis of Novel Pyridine Derivatives - Benchchem. (n.d.).
- N-methyl groups Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15).
- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12(9), 615-621.
- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).
- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20).
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Predicted Chromatographic Behavior of 3,5-dibromo-N-methylpyridin-2-amine
An In-Depth Comparative Guide to HPLC Methodologies for the Analysis of 3,5-dibromo-N-methylpyridin-2-amine
For researchers and professionals in drug development, the robust and reliable analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, a substituted aminopyridine of interest. Due to the limited published data on this specific compound, this guide will present two well-reasoned, proposed methods—a conventional Reverse-Phase (RP-HPLC) approach and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method. The principles behind each method, detailed experimental protocols, and expected outcomes are discussed to empower the user to make an informed decision for their analytical needs.
The structure of this compound, with its two bromine atoms, a methyl group, and a basic pyridine nitrogen, suggests a compound of moderate polarity. The estimated LogP (a measure of lipophilicity) for the structurally similar 3,5-Dibromo-4-methylpyridin-2-amine is 2.3[1][2]. This value indicates that the compound is likely to exhibit sufficient retention on a non-polar stationary phase, making Reverse-Phase HPLC a suitable starting point. However, the presence of the basic amine functionality can sometimes lead to undesirable interactions with the silica backbone of HPLC columns, potentially causing peak tailing. Therefore, a well-chosen buffered mobile phase is crucial. For highly polar compounds, or where RP-HPLC provides insufficient retention, HILIC presents a powerful alternative[3].
Method 1: Reverse-Phase HPLC (RP-HPLC)
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.
Proposed RP-HPLC Method
This method is designed to provide good retention and peak shape for this compound, with consideration for mass spectrometry (MS) compatibility.
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides a good balance of resolving power and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer, making it ideal for MS detection. It also helps to protonate the basic analyte, which can improve peak shape by reducing interactions with residual silanols on the stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient | 30-70% B over 10 minutes | A gradient elution is proposed to ensure the timely elution of the analyte while also cleaning the column of any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce backpressure.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[4] |
| Detection | UV at 280 nm | Based on typical absorbance for substituted pyridines.[4] A full UV scan of the analyte should be performed to determine the optimal wavelength. |
Expected Results and Discussion
Under these conditions, this compound is expected to have a retention time in the mid-range of the gradient, providing good separation from the solvent front and any potential non-polar impurities. The use of a buffered mobile phase is critical to achieving a symmetrical peak shape for this basic compound. If peak tailing is still observed, the addition of a small amount of a competing base to the mobile phase could be considered[3].
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous component. A partitioning of the analyte between the mobile phase and an adsorbed water layer on the stationary phase surface is the primary retention mechanism. HILIC is particularly well-suited for the analysis of polar and basic compounds that show poor retention in RP-HPLC[3].
Proposed HILIC Method
This method is proposed as an alternative to RP-HPLC, especially if the analyte proves to be more polar than anticipated or if there is a need to separate it from other polar compounds.
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | HILIC (Amide or Silica), 2.1 x 100 mm, 3.5 µm | An amide or silica-based HILIC column will provide the necessary polar stationary phase for retention. |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | The high organic content is necessary for retention in HILIC. Ammonium formate is a suitable buffer for maintaining a consistent pH and ensuring good peak shape.[3] |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | The aqueous component that disrupts the HILIC retention mechanism. |
| Gradient | 0-20% B over 10 minutes | A shallow gradient is often effective in HILIC to elute compounds with increasing polarity. |
| Flow Rate | 0.4 mL/min | A lower flow rate is typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure good peak shape and reproducibility. |
| Injection Volume | 2 µL | A smaller injection volume is recommended for HILIC to minimize peak distortion. |
| Detection | UV at 280 nm | As with the RP-HPLC method, the optimal wavelength should be experimentally determined. |
Expected Results and Discussion
In the HILIC method, this compound is expected to be more strongly retained compared to the RP-HPLC method. This can be advantageous for achieving better separation from other polar compounds or for moving the analyte away from the solvent front. The sample solvent should ideally be the initial mobile phase to avoid peak splitting[3].
Method Comparison
| Feature | RP-HPLC | HILIC |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide) |
| Mobile Phase | High aqueous content | High organic content |
| Retention Mechanism | Hydrophobic interactions | Partitioning into an aqueous layer on the stationary phase |
| Expected Retention | Moderate | Strong |
| Best Suited For | Compounds with moderate to low polarity | Polar and basic compounds |
Workflow for Method Selection
Caption: Decision workflow for selecting an appropriate HPLC method.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a well-endcapped column, adjust mobile phase pH to protonate the analyte, or add a competing base to the mobile phase.[3] |
| Irreproducible Retention Times | Insufficient column equilibration; changes in mobile phase composition. | Ensure the column is fully equilibrated before each injection; properly degas the mobile phase to prevent bubble formation and solvent evaporation.[3] |
| Split Peaks | The sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition.[3] |
Conclusion
This guide has presented two robust, scientifically-grounded HPLC methods for the analysis of this compound. The Reverse-Phase HPLC method serves as an excellent starting point for a compound of this predicted polarity. The HILIC method provides a powerful alternative for enhancing retention and separating polar species. By understanding the principles behind each technique and following the detailed protocols, researchers can effectively develop a reliable analytical method for this and other similar substituted aminopyridines.
References
-
DONG Shubo, YANG Hanyue, XU Liang, CHEN Xuemin. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 2019, 55(12): 1396-1400. [Link]
-
ResearchGate. Chromatograms of a mixture of aminopyridines with elution by a mobile... [Link]
-
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
-
Uges DR, Bouma P. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clin Chem. 1981 Mar;27(3):437-40. [Link]
-
MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
PubChem. 3,5-Dibromo-4-methylpyridin-2-amine. [Link]
-
Dandu, R. R., et al. A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
-
MilliporeSigma. 3,5-Dibromo-2-methylpyridin-4-amine. [Link]
-
Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No.3, 447-452, May-July 2021. [Link]
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (PDF) 3,5-Dibromo-6-methylpyridin-2-amine. [Link]
-
IUCr. 3,5-Dibromo-6-methylpyridin-2-amine. [Link]
-
ResearchGate. Plots of the retention times of aniline (2) and its methyl-, (3–5), chloro... [Link]
-
PubChem. 2-Amino-3-methylpyridine. [Link]
Sources
Safety Operating Guide
3,5-dibromo-N-methylpyridin-2-amine proper disposal procedures
The following guide details the operational safety and disposal protocols for 3,5-dibromo-N-methylpyridin-2-amine .
This compound is a halogenated aminopyridine , a class of chemicals that requires strict segregation from general organic waste due to the presence of bromine atoms.[1][2] Improper disposal can lead to the formation of toxic byproducts (e.g., brominated dioxins) during incineration if not managed in a dedicated halogenated waste stream.[1][2]
Part 1: Chemical Profile & Hazard Identification
Identity:
-
CAS Number: 2858839-25-5 (Note: This is a specific research chemical; analogs such as 3,5-dibromopyridin-2-amine [CAS 35486-42-1] share identical hazard profiles).[1][2][3][6]
-
Functional Groups: Halogen (Bromine), Basic Amine, Pyridine Ring.[1][2]
Hazard Classification (GHS): Based on structural analogs (SAR), treat this compound with the following high-level precautions:
-
Acute Toxicity: Harmful or Toxic if swallowed, inhaled, or in contact with skin (Category 3/4).[1][2]
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Environmental: Toxic to aquatic life with long-lasting effects (Halogenated aromatic).[2]
Part 2: Personal Protective Equipment (PPE)
Core Directive: Treat all solid dusts of this compound as inhalation hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[2] thickness) | Standard nitrile provides sufficient splash protection.[2] Double gloving prevents permeation of the halogenated organic base.[1][2] |
| Eye Protection | Chemical Safety Goggles | Side shields are insufficient.[2] Goggles seal the eyes against dust and accidental splashes.[1][2] |
| Respiratory | N95 or P100 Respirator (if outside hood) | Use if handling fine powder outside a fume hood.[2] Engineering controls (Fume Hood) are preferred over respirators.[2] |
| Body Defense | Lab Coat (Buttoned) + Long Sleeves | Prevents dermal absorption.[2] Aminopyridines can be absorbed through the skin.[1][2] |
Part 3: Disposal Decision Logic (Visualized)
Operational Rule: This compound must NEVER be disposed of down the drain. It is a Halogenated Organic Waste .[2][7]
Figure 1: Decision tree for segregating halogenated aminopyridine waste streams. Note the strict separation into "Halogenated" streams.
Part 4: Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.[2]
-
Segregation: Do not mix with "Sharps" or "Biohazard" waste.[2] This is purely Chemical Hazardous Waste .
-
Deactivation (Spills): If a small amount of solid is spilled, dampen a paper towel with a dilute acid (e.g., 1M HCl) to protonate the amine (reducing volatility), then wipe.[1][2] Place the towel in the solid waste container.
-
Labeling:
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.[2]
-
The "Halogen Rule": Because this molecule contains Bromine, the entire liquid mixture must be classified as Halogenated Solvent Waste .[1][2]
-
Cost Alert: Mixing this with non-halogenated solvents (like Acetone) converts the whole drum to "Halogenated" (more expensive to incinerate).[2] Keep separate if volume permits.
-
-
Labeling:
-
Content: "Halogenated Solvent Waste: [Solvent Name] + Trace this compound."
-
Part 5: Emergency Spill Response
Immediate Action:
-
Evacuate: If a large quantity (>10g) of dry powder becomes airborne, evacuate the lab immediately to allow dust to settle.[1][2]
-
PPE Up: Don goggles, double gloves, and N95 respirator before re-entering.[1][2]
-
Containment:
-
Decontamination: Wash the surface with a mild detergent and water.[2] Collect all rinse water as Liquid Hazardous Waste .[2]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Codes & Regulations (F-List for Halogenated Solvents). Retrieved from [Link]
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- 4. 872492-59-6|3-Bromo-N,5-dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 54904-02-8|3-Bromo-N-phenylpyridin-2-amine|BLD Pharm [bldpharm.com]
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A Senior Application Scientist's Guide to Handling 3,5-dibromo-N-methylpyridin-2-amine: A Risk-Based Approach to Personal Protective Equipment
Author's Note: As of the latest revision, a specific Safety Data Sheet (SDS) for 3,5-dibromo-N-methylpyridin-2-amine is not publicly available. This guide is therefore constructed based on a conservative synthesis of safety data from close structural analogs, including 3,5-dibromo-4-methylpyridin-2-amine and other halogenated pyridines.[1][2] This approach is a cornerstone of proactive laboratory safety, ensuring that handling procedures are based on the highest potential risk identified within the chemical class.
The fundamental principle when handling any novel or sparsely documented compound is to treat it with a high degree of caution. Halogenated aromatic amines as a class are known for their potential toxicity, skin and eye irritation, and environmental hazards.[3][4] This guide provides a comprehensive framework for selecting Personal Protective Equipment (PPE) and implementing operational plans to ensure your safety.
Hazard Identification: Understanding the Adversary
Based on data from its structural relatives, this compound should be presumed to possess the following hazards:
-
Acute Toxicity (Oral, Dermal): Likely toxic or harmful if swallowed and toxic in contact with skin.[4] Aromatic amines can be readily absorbed through the skin, leading to systemic effects.
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][3]
-
Respiratory Irritation: As a solid powder, it can form dust that may cause respiratory tract irritation.[5]
Given these potential hazards, a multi-layered approach to protection, combining engineering controls and robust PPE, is not just recommended—it is essential.
The Foundation of Safety: Engineering and Administrative Controls
Before any PPE is selected, engineering and administrative controls must be in place. PPE is the last line of defense, not the first.
-
Ventilation: All handling of this compound, from weighing to reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[6][7][8] This is non-negotiable and serves to minimize inhalation exposure.
-
Designated Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked, and access should be limited to trained personnel.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible and tested regularly.[9] Spill kits containing appropriate absorbent materials for chemical spills should be readily available.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale and In-Depth Considerations |
| Hand Protection | Double-gloving: Inner nitrile glove, outer Butyl rubber or Viton™ gloves. | The N-methyl group and dibromo substitutions create a complex solubility profile. A single glove material may not offer sufficient protection. Double-gloving provides a robust barrier. Nitrile offers splash protection and dexterity for the inner layer. The outer layer of Butyl rubber or Viton™ is crucial as these materials show good resistance to aromatic and halogenated hydrocarbons, for which neoprene is often poorly suited.[10][11][12] Always inspect gloves for tears or punctures before and during use. |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield. | Due to the high risk of serious eye damage, safety glasses are insufficient.[13] Chemical splash goggles provide a seal around the eyes to protect from dust and splashes. A full-face shield is required when handling larger quantities (>1g) or when there is a significant splash risk (e.g., during reaction workup or transfer) to protect the entire face.[13][14] |
| Body Protection | Flame-resistant (FR) lab coat with tight-fitting cuffs. | A lab coat is the primary barrier for skin on the arms and torso. It should be kept fully buttoned.[15] An FR-rated coat is recommended as a best practice when working with organic compounds, especially if flammable solvents are present. |
| Respiratory Protection | Required if engineering controls may be insufficient. | If there is a risk of generating dust that cannot be contained within a fume hood (e.g., during a large-scale transfer or spill), a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[9] All respirator use requires prior medical clearance, fit-testing, and training. |
Workflow for Risk Assessment and PPE Selection
The specific tasks you are performing dictate the level of risk. The following workflow provides a logical process for ensuring adequate protection at every step.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
